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  • Product: 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
  • CAS: 1391241-53-4

Core Science & Biosynthesis

Foundational

Fluorinated Cycloalkylamines in Medicinal Chemistry: A Deep Dive into 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's pharmacokinetic and pharmacodynamic profile. 2-[2-(Trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's pharmacokinetic and pharmacodynamic profile. 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS: 1391241-53-4) represents a highly specialized, sterically encumbered building block. By combining the privileged arylcyclohexylamine pharmacophore with an ortho-trifluoromethyl substitution, this compound offers unique conformational rigidity, enhanced lipophilicity, and metabolic stability. This technical guide explores the physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications of this critical intermediate.

Physicochemical Profiling & Structural Causality

The addition of a trifluoromethyl ( −CF3​ ) group to the ortho position of the phenyl ring is not merely a substitution; it is a profound electronic and steric modification. The −CF3​ group possesses a van der Waals volume (approx. 42.6A˚3 ) comparable to an isopropyl group, yet it is highly electronegative.

This dual nature drives several critical property shifts:

  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidation, effectively blocking ortho-hydroxylation.

  • Lipophilicity Enhancement: The −CF3​ group significantly increases the partition coefficient (LogP), driving superior blood-brain barrier (BBB) penetration—a critical requirement for CNS-active arylcyclohexylamines.

  • Amine Basicity Modulation: Through inductive electron withdrawal ( −I effect), the −CF3​ group subtly lowers the pKa​ of the adjacent cyclohexylamine, optimizing the ratio of ionized to unionized species at physiological pH (7.4) to favor membrane permeation.

Table 1: Quantitative Physicochemical Data
PropertyValue / Descriptor
IUPAC Name 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
CAS Registry Number 1391241-53-4
Molecular Formula C13​H16​F3​N
Molecular Weight 243.27 g/mol
InChI Key PUQDPGWQKAXIJC-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 26.02 A˚2 (Calculated)
Hydrogen Bond Donors / Acceptors 1 / 3

Conformational Dynamics: The Ortho-Fluorine Effect

In standard 2-phenylcyclohexan-1-amines, the phenyl ring can freely rotate. However, the ortho-trifluoromethyl group introduces severe steric hindrance.

Causality in Conformation: To minimize allylic-strain-equivalent interactions between the bulky −CF3​ group and the equatorial protons of the cyclohexane ring, the phenyl ring is forced into an orthogonal conformation relative to the cyclohexane mean plane. This "locked" conformation is highly advantageous in drug design, as it reduces the entropic penalty upon binding to deep, hydrophobic receptor pockets (such as the PCP binding site within the NMDA receptor)[1][2].

Self-Validating Synthetic Methodology

The synthesis of ortho-substituted arylcyclohexylamines is notoriously difficult due to steric shielding of the reactive centers. Standard reductive amination protocols often fail or stall at the hemiaminal stage. The following protocol utilizes Lewis acid catalysis to force the reaction, providing a self-validating workflow with built-in analytical checkpoints.

Protocol: Reductive Amination via Titanium(IV) Isopropoxide

Rationale: Titanium(IV) isopropoxide ( Ti(OPr)4​ ) acts as both a water scavenger and a potent Lewis acid. It coordinates to the sterically hindered carbonyl oxygen of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one, increasing its electrophilicity and driving the formation of the transient imine intermediate.

Step 1: Imine Formation (Activation)

  • Charge a dry, argon-purged flask with 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one (1.0 eq) and a 2.0 M solution of ammonia in ethanol (5.0 eq).

  • Add Ti(OPr)4​ (2.0 eq) dropwise at room temperature.

  • Causality Checkpoint: Stir for 12 hours. The reaction mixture will turn cloudy as TiO2​ begins to precipitate (a visual indicator of water consumption and imine formation).

  • IPC (In-Process Control): Analyze an aliquot via GC-MS. The ketone peak ( m/z 242) must be <5% relative to the imine intermediate.

Step 2: Hydride Reduction (Diastereomeric Control)

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Add Sodium Borohydride ( NaBH4​ , 1.5 eq) in small portions. Note: NaBH4​ is chosen over Sodium Triacetoxyborohydride (STAB) because the sterically encumbered imine requires a more aggressive, less bulky hydride source.

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

Step 3: Quench and Isolation

  • Quench the reaction by carefully adding 2M aqueous NH4​OH to precipitate the remaining titanium salts as a granular white solid.

  • Filter the suspension through a pad of Celite to remove titanium byproducts, washing the filter cake with ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to separate the cis and trans diastereomers. The trans-isomer typically elutes first due to a lower dipole moment.

SynthesisWorkflow A 2-[2-(Trifluoromethyl)phenyl] cyclohexan-1-one C Sterically Encumbered Imine Intermediate A->C Nucleophilic Attack B Ammonia + Ti(OPr)4 (Lewis Acid) B->C D NaBH4 Reduction (0°C to RT) C->D Hydride Transfer E 2-[2-(Trifluoromethyl)phenyl] cyclohexan-1-amine D->E Diastereomeric Mixture

Workflow of Lewis acid-catalyzed reductive amination for sterically hindered ketones.

Pharmacological Trajectory: Arylcyclohexylamines in CNS

Arylcyclohexylamines are a well-documented class of neuroactive compounds, with phencyclidine (PCP) and ketamine serving as the prototypical scaffolds[1]. The primary mechanism of action for this class is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[2].

The Role of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine: When utilized as a pharmacophore or building block, this specific compound mimics the binding geometry of PCP. The basic amine interacts with key acidic residues within the ion channel pore, while the orthogonal trifluoromethyl-phenyl group anchors the molecule into the hydrophobic binding pocket.

Because the −CF3​ group is highly lipophilic, derivatives synthesized from this amine exhibit rapid partitioning across the blood-brain barrier. Blockade of the NMDA receptor prevents excessive calcium ( Ca2+ ) influx, halting glutamate-induced excitotoxicity—a mechanism highly sought after in the development of neuroprotective agents for ischemic stroke and traumatic brain injury[2][3].

Pathway Drug Arylcyclohexylamine Derivative NMDA NMDA Receptor (PCP Site) Drug->NMDA Binding IonChannel Blockade of Ca2+ Ion Channel NMDA->IonChannel Allosteric Glutamate Halt Glutamate Excitotoxicity IonChannel->Glutamate Neuro Neuroprotective Efficacy Glutamate->Neuro

Pharmacological signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Conclusion

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is far more than a simple chemical intermediate; it is a highly tuned scaffold designed to exploit the stereoelectronic benefits of fluorine chemistry. By understanding the causality behind its conformational rigidity and the synthetic challenges posed by its steric bulk, researchers can effectively leverage this compound to develop next-generation CNS therapeutics with optimized metabolic stability and target affinity.

References

  • Wikipedia Contributors. "Arylcyclohexylamine - History, Structure, and Pharmacology." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents (EP0396734B1). "Pharmaceutical compositions for neuro protection containing arylcyclohexylamines." European Patent Office.
  • Google Patents (EP0396734A1). "Pharmaceutical preparations for neuro protection containing arylcyclohexylamine." European Patent Office.

Sources

Exploratory

Medicinal Chemistry Applications of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine: A Technical Guide for CNS Drug Discovery

Executive Summary The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4) represents a highly specialized pharmacophore within the arylcyclohexylamine class. While the broader class includes well-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4) represents a highly specialized pharmacophore within the arylcyclohexylamine class. While the broader class includes well-known clinical and research agents like ketamine and phencyclidine (PCP), this specific derivative utilizes an ortho-trifluoromethyl (-CF₃) substitution on the phenyl ring. This whitepaper details the structural rationale, synthetic methodologies, and self-validating pharmacological protocols required to leverage this compound as a building block for neuroprotective agents and N-methyl-D-aspartate (NMDA) receptor modulators.

Structural Rationale & Physicochemical Profiling

The strategic placement of a -CF₃ group at the ortho position of the phenyl ring is a classic medicinal chemistry tactic designed to enforce conformational restriction and enhance metabolic stability.

  • Conformational Locking: The -CF₃ group creates a severe steric clash with the adjacent cyclohexane ring (van der Waals radius of CF₃ is ~2.7 Å). This forces the phenyl ring into a nearly orthogonal geometry relative to the cyclohexane core. This specific dihedral angle is the active conformation required to optimally slot into the hydrophobic binding pocket of the NMDA receptor[1].

  • Metabolic Stability & Permeability: The strong electron-withdrawing nature (-I, -M effects) of the -CF₃ group protects the aromatic ring from CYP450-mediated oxidative metabolism. Furthermore, its high lipophilicity (Hansch parameter π = 0.88) ensures excellent blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Profile & CNS Multiparameter Optimization
ParameterValueMedicinal Chemistry Significance
Molecular Formula C₁₃H₁₆F₃N-
Molecular Weight 243.27 g/mol Ideal for CNS penetration (Well below the 400 Da threshold).
Calculated LogP ~3.2Optimal for BBB crossing (Target range: 2.0 - 4.0).
Topological Polar Surface Area 26.02 ŲExcellent CNS multiparameter optimization (MPO) score.
H-Bond Donors / Acceptors 2 / 3Primary amine allows critical H-bonding in receptor pockets.

Pharmacological Targets & Mechanism of Action

2 are primarily characterized by their non-competitive antagonism of the NMDA receptor[2]. They bind to the PCP allosteric site located deep within the ion channel pore. By doing so, they selectively block the massive influx of calcium (Ca²⁺) and sodium (Na⁺) ions that normally occurs upon glutamate and glycine binding[1]. This ion channel blockade is the fundamental mechanism behind their neuroprotective properties, effectively halting the cascade of excitotoxicity that leads to neuronal apoptosis during ischemic events or traumatic brain injury[1].

NMDA_Pathway Glutamate Glutamate & Glycine Release NMDAR NMDA Receptor Activation (Open Channel State) Glutamate->NMDAR Agonist Binding Ca_Influx Massive Ca2+ / Na+ Influx NMDAR->Ca_Influx Pore Opening Excitotoxicity Excitotoxicity & Neuronal Apoptosis Ca_Influx->Excitotoxicity Pathological Overactivation Compound 2-[2-(CF3)phenyl]cyclohexan-1-amine (Non-Competitive Antagonist) Compound->NMDAR Binds PCP Allosteric Site Compound->Ca_Influx Steric Channel Blockade Neuroprotection Neuroprotection & Synaptic Plasticity Compound->Neuroprotection Prevents Toxicity

Diagram 1: Modulation of NMDA receptor signaling and excitotoxicity blockade by 2-arylcyclohexylamines.

Synthetic Methodology: A Self-Validating Workflow

To synthesize 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, a robust, three-step sequence is employed. This route is designed to be self-validating, utilizing regioselective ring-opening and controlled reductive amination to prevent over-alkylation.

Synthesis_Workflow SM Cyclohexene Oxide Step1 CuI Catalyzed Ring Opening SM->Step1 Grignard 2-(CF3)phenyl-MgBr Grignard->Step1 Intermediate trans-2-Arylcyclohexanol Step1->Intermediate Step2 Dess-Martin Oxidation Intermediate->Step2 Ketone 2-Arylcyclohexanone Step2->Ketone Step3 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step3 Product Target Primary Amine (CAS 1391241-53-4) Step3->Product

Diagram 2: Three-step synthetic workflow for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Protocol 1: Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
  • Regioselective Epoxide Opening: React cyclohexene oxide with 2-(trifluoromethyl)phenylmagnesium bromide in the presence of a catalytic amount of Copper(I) iodide (CuI) in anhydrous THF at -20°C.

    • Causality: CuI directs the Grignard reagent to perform a strict SN2-like ring opening, exclusively yielding the trans-2-arylcyclohexanol intermediate and preventing unwanted elimination side-reactions.

  • Oxidation to Ketone: Treat the purified trans-2-arylcyclohexanol with Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature for 2 hours. Quench with saturated NaHCO₃/Na₂S₂O₃.

    • Causality: DMP provides a mild, highly efficient oxidation to the 2-arylcyclohexanone without risking over-oxidation or epimerization of the stereocenter, which is a common risk with harsher oxidants like Jones reagent.

  • Reductive Amination: Dissolve the ketone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc) and stir for 1 hour to form the imine intermediate. Slowly add sodium cyanoborohydride (NaBH₃CN) and stir for 24 hours.

    • Causality: The massive excess of NH₄OAc drives the equilibrium entirely toward the primary imine. NaBH₃CN is chosen because it selectively reduces the imine at pH 6-7 without reducing the unreacted ketone, ensuring the exclusive formation of the primary amine.

In Vitro Pharmacological Evaluation

To validate the neuroprotective and receptor-binding profile of the synthesized compound, rigorous in vitro assays are required. These protocols are structured with internal controls to ensure data trustworthiness.

Protocol 2: Radioligand Binding Assay ([³H]MK-801 Displacement)
  • Objective: Quantify the binding affinity (Kᵢ) of the compound at the NMDA receptor PCP site.

  • Causality of Reagents: [³H]MK-801 is a highly selective radioligand that only binds to the open-channel state of the NMDA receptor. Displacement of this ligand proves that the test compound acts specifically as a competitive pore-blocker at this allosteric site.

  • Methodology: Prepare rat cortical membranes and suspend them in 5 mM HEPES buffer (pH 7.4). Incubate the membranes with 2 nM [³H]MK-801 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

  • Self-Validation System: Include 10 µM unlabelled MK-801 or Ketamine as a positive control in parallel wells to define non-specific binding (NSB). A successful assay will yield a sigmoidal displacement curve, mathematically validating competitive binding.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: Functionally validate the ion channel blockade and determine the IC₅₀.

  • Methodology: Use cultured hippocampal neurons (14-21 days in vitro). Voltage-clamp the cells at a holding potential of -70 mV. Apply 100 µM NMDA and 10 µM glycine via a rapid perfusion system to elicit inward currents. Co-apply the test compound to measure the percentage reduction in peak current.

  • Self-Validation System: Implement a 5-minute washout phase with standard artificial cerebrospinal fluid (aCSF). If the current recovers to baseline, it proves the compound acts as a reversible channel blocker rather than causing irreversible cellular toxicity or membrane disruption.

Table 2: Comparative Pharmacological Profile (Representative Data)
CompoundNMDA Receptor Affinity (Kᵢ, nM)DAT Inhibition (IC₅₀, nM)Primary Indication / Utility
Ketamine ~500 - 800> 10,000Dissociative Anesthetic / Antidepressant
Phencyclidine (PCP) ~60~400Research Tool / Probe
2-[2-(CF₃)phenyl]cyclohexan-1-amine ~150 - 300 (Predicted)~1,200 (Predicted)Neuroprotective / Antidepressant Lead

Structure-Activity Relationship (SAR) Insights

The SAR of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine diverges significantly from traditional anesthetics. The primary amine alters the metabolic fate of the drug, bypassing N-demethylation pathways that often lead to active, long-lasting metabolites (e.g., norketamine from ketamine). Furthermore, compared to the ortho-chloro group in ketamine, the ortho-CF₃ group is larger and more lipophilic. This enhances binding affinity at the hydrophobic pocket of the PCP site while potentially increasing the duration of action due to resistance against CYP-mediated oxidation[1].

References

  • Source: wikipedia.
  • Source: google.com (Google Patents)
  • Title: 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine (CAS 1391241-53-4)

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-Substituted Cyclohexan-1-amine Isomers: A Technical Guide

Executive Summary The spatial arrangement of functional groups in saturated cyclic systems is a fundamental determinant of target binding affinity, membrane permeability, and metabolic stability in drug development. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial arrangement of functional groups in saturated cyclic systems is a fundamental determinant of target binding affinity, membrane permeability, and metabolic stability in drug development. For 2-substituted cyclohexan-1-amines, the thermodynamic equilibrium between chair conformations is not governed solely by classical steric strain (A-values). Instead, it is a complex interplay between 1,3-diaxial interactions, gauche steric repulsion, and highly stabilizing Intramolecular Hydrogen Bonding (IMHB). This whitepaper provides a comprehensive analysis of the thermodynamic stability of cis- and trans-2-substituted cyclohexan-1-amine isomers, detailing the causality behind solvent-dependent conformational switching and providing self-validating experimental protocols for empirical analysis.

Thermodynamic Foundations: Steric Strain vs. Electronic Stabilization

In monosubstituted cyclohexanes, the equatorial conformation is thermodynamically favored to minimize 1,3-diaxial interactions. The free energy difference ( ΔG∘ ) between the equatorial and axial conformers is quantified by the substituent's A-value . For an amino group ( −NH2​ ), the A-value is approximately 1.2 to 1.4 kcal/mol, though it can increase up to 1.8 kcal/mol in strongly hydrogen-bonding solvents due to an increased effective steric bulk[1], 2.

However, in 1,2-disubstituted systems, the simple additivity of A-values often fails. When a heteroatom substituent (e.g., −OH , −F , or −OR ) is placed at the C2 position relative to the C1 amine, the thermodynamic landscape is fundamentally altered by Intramolecular Hydrogen Bonding (IMHB) [3], 3. The formation of an IMHB can provide a stabilization energy of 2.5 to 5.0 kcal/mol (10–20 kJ/mol), which is more than sufficient to override classical steric preferences and "lock" the ring into a specific conformation, .

Stereochemical Divergence: cis- vs. trans-Isomers

The relative stereochemistry of the 1,2-substituents dictates the geometric feasibility of IMHB and the resulting thermodynamic equilibrium.

  • trans-Isomer (e,e ⇌ a,a): The trans-isomer exists in an equilibrium between the diaxial (a,a) and diequatorial (e,e) forms. The (e,e) conformation places the two substituents in a gauche relationship (dihedral angle ≈60∘ ). This geometry is optimal for IMHB (e.g., OH⋯NH2​ ). Consequently, the (e,e) conformer is overwhelmingly favored, benefiting synergistically from both minimized steric strain (both groups equatorial) and electronic stabilization (IMHB)[3], 3.

  • cis-Isomer (a,e ⇌ e,a): The cis-isomer must have one axial and one equatorial substituent. Both the (a,e) and (e,a) conformers maintain a gauche relationship ( ≈60∘ ), meaning IMHB can occur in either state. The equilibrium is therefore dictated by the competition between the A-values of the amine and the C2 substituent. If the C2 substituent is bulky (e.g., a phenyl group, A-value ≈3.0 ), the equilibrium shifts entirely to place the C2 group equatorial, forcing the amine into the axial position.

ConformationalDynamics A 2-Substituted Cyclohexan-1-amine B cis-Isomer (a,e) ⇌ (e,a) A->B C trans-Isomer (e,e) ⇌ (a,a) A->C D Steric Control (High Dielectric Solvent) B->D Solvation disrupts IMHB E IMHB Control (Low Dielectric Solvent) B->E IMHB stabilizes gauche C->D A-values dictate (e,e) C->E Strong IMHB locks (e,e)

Fig 1: Thermodynamic drivers of 2-substituted cyclohexan-1-amine conformational equilibria.

The Causality of Solvent and pH on Conformational Equilibria

The thermodynamic stability of these isomers is not static; it is highly responsive to the microenvironment. This environmental sensitivity is a critical factor in drug absorption and receptor binding.

Solvent Polarity and Dielectric Constant

In non-polar, low-dielectric solvents (e.g., CDCl3​ , CCl4​ ), the lack of competitive intermolecular hydrogen bonding allows IMHB to dominate the thermodynamic profile[4], 5. Conversely, in polar protic solvents (e.g., CD3​OD , H2​O ), solvent molecules actively compete for hydrogen bond donors and acceptors. This disrupts the IMHB, causing the conformational equilibrium to revert to a state governed purely by steric A-values[4].

pH-Triggered Conformational Switches

Protonation of the amine to an ammonium ion ( −NH3+​ ) drastically alters the electrostatic landscape. The −NH3+​ group is a vastly superior hydrogen bond donor. In trans-2-aminocyclohexanols, protonation can increase the IMHB stabilization energy beyond 20 kJ/mol, acting as a "conformational switch" that rigidly locks the ring into the (e,e) conformation, .

Table 1: Quantitative Thermodynamic Parameters
Substituent (C2)A-value (kcal/mol)IMHB Potential with C1-NH2Estimated IMHB Energy (Non-Polar Solvent)Dominant trans ConformerDominant cis Conformer
-OH 0.60 - 0.90Strong ( OH⋯N / NH⋯O )2.5 - 4.5 kcal/mol(e,e)(a,e) - OH is axial
-F 0.25 - 0.30Moderate ( NH⋯F )1.0 - 2.0 kcal/mol(e,e)(a,e) - F is axial
-CH3 1.70 - 1.80None0 kcal/mol(e,e)(e,a) - CH3 is equatorial
-Ph 2.80 - 3.00Weak ( π -interaction)< 1.0 kcal/mol(e,e)(e,a) - Ph is equatorial

(Note: Data synthesized from standard conformational analysis literature and DFT empirical models[6], 2, 5)

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of these isomers, empirical data must be cross-validated against theoretical models. The following protocols establish a self-validating loop between NMR spectroscopy and Density Functional Theory (DFT)[2],[7].

NMR-Based Conformational Elucidation

Objective: Empirically determine the equilibrium constant ( Keq​ ) and validate the presence of IMHB.

  • Solvent Selection (The Causality): Prepare identical concentrations (e.g., 10 mM) of the analyte in two distinct isotropic solvents: CDCl3​ (non-polar, preserves IMHB) and CD3​OD (polar protic, disrupts IMHB). Why? A significant shift in Keq​ between these solvents empirically proves that electronic stabilization (IMHB) is driving the conformation, rather than static steric strain.

  • Variable-Temperature (VT) NMR Acquisition: At room temperature, the cyclohexane ring flips rapidly ( >104 s−1 ), yielding time-averaged signals. Cool the sample to −80∘C (below the coalescence temperature). Why? Freezing the conformation on the NMR timescale allows for the observation of distinct peaks for the (e,e) and (a,a) conformers, enabling direct integration to calculate Keq​ and subsequently ΔG∘=−RTlnKeq​ .

  • J-Coupling Analysis ( 3JHH​ ): Extract the vicinal coupling constants for the C1 and C2 protons. Why? The Karplus equation provides orthogonal structural validation. Axial-axial protons will exhibit large coupling constants ( 10–12 Hz ), while equatorial-equatorial or axial-equatorial protons will yield smaller couplings ( 2–5 Hz ).

Computational (DFT) Thermodynamic Profiling

Objective: Theoretically quantify the steric and electronic contributions to ΔG∘ .

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set[7], 7. Why? This specific combination offers an optimal balance between computational cost and the accurate modeling of non-covalent interactions, such as hydrogen bonds.

  • Implicit Solvation: Apply a Polarizable Continuum Model (PCM) matching the dielectric constants of chloroform and methanol. Why? Gas-phase calculations artificially inflate the strength of IMHBs because there is no dielectric shielding. PCM ensures the theoretical thermodynamic outputs reflect the experimental realities observed in the NMR protocol.

  • Frequency Calculations: Run vibrational frequency calculations on all optimized geometries. Why? This is a critical self-validation step to ensure the optimized structure is a true local minimum (zero imaginary frequencies) rather than a transition state.

ExperimentalWorkflow N1 1. Sample Prep Isotopic Solvents N2 2. NMR Acquisition VT-NMR & NOESY N1->N2 Extract J-couplings N4 4. Thermodynamic Synthesis (ΔG, Keq) N2->N4 Empirical ΔG N3 3. DFT Modeling B3LYP/6-311G(d,p) N3->N4 Theoretical ΔG

Fig 2: Integrated experimental and computational workflow for conformational analysis.

Implications for Pharmacokinetics and Drug Design

Understanding the thermodynamic stability of 2-substituted cyclohexan-1-amines is not merely an academic exercise; it has profound implications for drug discovery[3]:

  • Membrane Permeability (Chameleonic Behavior): Molecules that can form strong IMHBs effectively "mask" their polar hydrogen bond donors and acceptors from the surrounding environment. A trans-2-aminocyclohexanol derivative can adopt an IMHB-locked (e,e) conformation in the lipophilic environment of a cell membrane, drastically improving passive permeability[3], 3. Once in the aqueous cytosol, the polar solvent breaks the IMHB, increasing aqueous solubility.

  • Receptor Binding and Conformational Locking: If a target receptor requires the amine and the C2 substituent to be in a specific spatial orientation, medicinal chemists can exploit A-values and IMHB to thermodynamically bias the molecule into the bioactive conformation, reducing the entropic penalty of binding and increasing potency.

References

  • Benchchem. "Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide". Benchchem.
  • National Institutes of Health (PMC). "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties". NIH.gov.
  • ResearchGate. "Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches". ResearchGate.net.
  • Universidad Autónoma de Madrid (UAM). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions". UAM.es.
  • SciSpace. "Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors". SciSpace.com.

Sources

Exploratory

Bioisosteric Replacements for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine: A Strategic Guide to Modulating Physicochemical and Pharmacodynamic Space

Executive Summary The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine represents a highly versatile 2-arylcyclohexylamine scaffold. Compounds in this class frequently exhibit potent activity at central nervous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine represents a highly versatile 2-arylcyclohexylamine scaffold. Compounds in this class frequently exhibit potent activity at central nervous system (CNS) targets, including the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. However, the presence of the highly lipophilic and metabolically robust ortho-trifluoromethyl (-CF₃) group, combined with a basic primary amine, often results in suboptimal physicochemical properties, such as high basicity (pKa ~9.5–10.5), excessive lipophilicity (cLogP > 3.5), and potential hERG liability.

This technical whitepaper outlines advanced bioisosteric replacement strategies to systematically morph the -CF₃ group, the alicyclic core, and the basic amine. By applying these modifications, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile while navigating the complex pharmacodynamic landscape of arylcyclohexylamines.

Strategic Bioisosteric Replacements

Morphing the Ortho-Trifluoromethyl (-CF₃) Group

The -CF₃ group is a hallmark of medicinal chemistry, prized for its strong electron-withdrawing nature and metabolic stability. However, its high lipophilicity can drive non-specific protein binding. Strategic replacements include:

  • Trifluoromethoxy (-OCF₃): The -OCF₃ group combines the lipophilicity of the trifluoromethyl moiety with the polarity of the oxygen atom[1]. This oxygen acts as a weak hydrogen-bond acceptor, allowing for the fine-tuning of logP values to optimize membrane permeability while maintaining the electron-withdrawing effect on the phenyl ring[1].

  • Pentafluorosulfanyl (-SF₅): Often termed a "super-trifluoromethyl" group, the -SF₅ moiety is notable for its greater electronegativity, lipophilicity, and larger steric bulk compared to the -CF₃ group[2]. Replacing -CF₃ with -SF₅ can drastically increase metabolic stability and alter target residence time, though its larger van der Waals volume may cause steric clashes in tightly constrained binding pockets[2].

  • The BITE Group (-CHFCH₂F): The vicinal difluoroethyl group serves as a chiral, hybrid bioisostere of the -CF₃ and ethyl groups[3]. This subtle fluorination pattern allows lipophilicity to be significantly attenuated compared to the corresponding -CF₃ derivatives, providing a unique vector to explore 3D physicochemical space[3].

Alicyclic Core and Amine Modulation
  • Tetrahydropyran (THP) Core: Replacing the cyclohexane ring with a THP ring introduces a heteroatom that lowers overall lipophilicity and acts as a hydrogen-bond acceptor, which can improve aqueous solubility and reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired.

  • Amine Attenuation: The primary amine is a known liability for rapid oxidative deamination by monoamine oxidases (MAOs). Converting the primary amine to a secondary amine (e.g., -NHCH₃) increases steric hindrance, blocking MAO access. Alternatively, replacing the amine entirely with a hydroxyl (-OH) group strips the molecule of its basicity, fundamentally shifting the target profile away from aminergic receptors.

Logical Workflow of Structural Modifications

BioisostericWorkflow Lead Lead Scaffold: 2-[2-(CF3)phenyl]cyclohexan-1-amine CF3_Mod Trifluoromethyl (-CF3) Bioisosteres Lead->CF3_Mod Ring_Mod Cyclohexane Core Morphing Lead->Ring_Mod Amine_Mod Amine (-NH2) Modulation Lead->Amine_Mod SF5 -SF5 (Pentafluorosulfanyl) ↑ Steric Bulk, ↑ Lipophilicity CF3_Mod->SF5 OCF3 -OCF3 (Trifluoromethoxy) ↓ LogP, ↑ Polarity CF3_Mod->OCF3 BITE BITE (-CHFCH2F) Chiral Hybrid, ↓ Lipophilicity CF3_Mod->BITE Validation Multiparametric In Vitro Validation (ADME & Target Binding) SF5->Validation OCF3->Validation BITE->Validation THP Tetrahydropyran (THP) ↓ LogP, ↑ H-Bonding Ring_Mod->THP THP->Validation SecAmine Secondary Amine (-NHMe) ↑ MAO Stability Amine_Mod->SecAmine SecAmine->Validation

Fig 1. Bioisosteric replacement workflow mapping structural changes to physicochemical outcomes.

Quantitative Data Summary

The following table projects the physicochemical shifts achieved by applying the discussed bioisosteric replacements to the parent scaffold.

Compound VariantStructural ModificationMW ( g/mol )cLogPpKa (Basic)PSA (Ų)Predicted HLM CL_int (µL/min/mg)
Lead Scaffold None (2-CF₃, Cyclohexane, -NH₂)243.273.829.826.045.0
Analog 1 -CF₃ → -OCF₃259.273.459.735.238.5
Analog 2 -CF₃ → -SF₅301.334.219.826.012.0
Analog 3 -CF₃ → BITE (-CHFCH₂F)239.283.109.826.055.0
Analog 4 Cyclohexane → THP Core245.242.659.235.260.0
Analog 5 -NH₂ → -NHCH₃257.304.1010.112.028.0

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must rely on self-validating experimental systems. The following protocol details the orthogonal validation of the -OCF₃ bioisostere's ADME profile.

Protocol: In Vitro Metabolic Stability and Permeability Validation

Objective: To quantify the intrinsic clearance (CL_int) and apparent permeability (P_app) of the synthesized bioisosteres, establishing causality between structural changes and ADME improvements.

Phase 1: Human Liver Microsome (HLM) Stability Assay Causality: Evaluates Phase I oxidative metabolism vulnerability. The -OCF₃ group is expected to maintain the metabolic blockade of the ortho-position while slightly increasing clearance via other pathways due to altered electron distribution.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validating Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competency of the microsome batch.

  • Quenching & Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate CL_int using the half-life (t₁/₂ = -ln(2)/k) derived from the log-linear decline of the compound.

Phase 2: Caco-2 Bidirectional Permeability Assay Causality: Assesses intestinal absorption and potential efflux pump (e.g., P-gp) liability. The introduction of the -OCF₃ oxygen atom increases the Polar Surface Area (PSA), which may slightly reduce passive permeability but improve aqueous solubility.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for 21 days to ensure the formation of a fully polarized, differentiated epithelial monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Use Lucifer Yellow (a paracellular marker) post-assay to confirm monolayer integrity (P_app < 1 × 10⁻⁶ cm/s).

  • Execution: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Quantification: Sample the receiver chambers and analyze via LC-MS/MS.

  • Data Processing: Calculate the apparent permeability (P_app) and the Efflux Ratio (ER = P_app(B-A) / P_app(A-B)). An ER > 2.0 indicates active efflux.

Conclusion

The rational application of bioisosteric replacements to 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine allows for the precise modulation of its physicochemical properties. Transitioning from a classical -CF₃ group to -OCF₃, -SF₅, or the BITE motif provides researchers with powerful tools to navigate the delicate balance between lipophilicity, metabolic stability, and target affinity. When coupled with core morphing and amine attenuation, these strategies form a comprehensive toolkit for advanced drug design in the arylcyclohexylamine space.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[Link]

  • Alvarez, C., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.[Link]

  • Erdeljac, N., Kehr, G., Ahlqvist, M., Knerr, L., & Gilmour, R. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications.[Link]

  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Introduction & Chemical Context The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS: 1391241-53-4) belongs to the arylcyclohexylamine chemical class. Arylcyclohexylamines are privileged scaffolds in neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS: 1391241-53-4) belongs to the arylcyclohexylamine chemical class. Arylcyclohexylamines are privileged scaffolds in neuropharmacology, frequently investigated for their properties as NMDA receptor antagonists and monoamine reuptake inhibitors[1].

From a synthetic perspective, the introduction of an ortho-trifluoromethyl (-CF₃) group presents unique challenges. The -CF₃ moiety is highly electron-withdrawing and imparts severe steric hindrance, complicating both carbon-carbon bond formation and subsequent functional group transformations. This application note details a robust, two-step synthetic workflow designed to overcome these steric barriers, ensuring high yields and high-purity isolation suitable for preclinical drug development.

Retrosynthetic Strategy & Mechanistic Causality

Traditional syntheses of arylcyclohexylamines often rely on the ring-opening of cyclohexene oxide by aryl Grignard reagents. However, sterically hindered ortho-CF₃-phenyl Grignards are prone to low yields and require an additional oxidation step to form the ketone.

To bypass these limitations, we employ a highly efficient Palladium-Catalyzed Alpha-Arylation followed by a Borch Reductive Amination :

  • Alpha-Arylation: Utilizing Buchwald's methodology, cyclohexanone is directly coupled with 1-bromo-2-(trifluoromethyl)benzene[2]. The use of a bulky biaryl phosphine ligand (e.g., XPhos) is strictly required here; its immense steric bulk accelerates the reductive elimination of the congested ortho-CF₃-phenyl group from the palladium center, a step that typically stalls with standard ligands.

  • Borch Reductive Amination: The resulting ketone is converted to the primary amine using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate[3]. NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) due to its stability in mildly acidic conditions (pH 5–6) and its chemoselectivity. It reduces the protonated iminium ion rapidly while leaving the sterically hindered starting ketone untouched[4][5].

Workflow A Cyclohexanone + 1-Bromo-2-(CF3)benzene B Pd-Catalyzed Alpha-Arylation (Pd2(dba)3, XPhos) A->B C 2-[2-(CF3)phenyl] cyclohexan-1-one B->C Step 1 D Borch Reductive Amination (NH4OAc, NaBH3CN) C->D E 2-[2-(CF3)phenyl] cyclohexan-1-amine (Target) D->E Step 2

Figure 1: Two-step synthetic workflow for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Experimental Protocols

Protocol A: Palladium-Catalyzed Alpha-Arylation

Objective: Synthesis of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one.

Reagents:

  • Cyclohexanone (1.2 equiv)

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Loading: Charge the flask with Pd₂(dba)₃, XPhos, and NaOtBu. Causality: NaOtBu is a strong, non-nucleophilic base required to generate the cyclohexanone enolate in situ without attacking the aryl bromide.

  • Solvent & Reactant Addition: Add anhydrous Toluene, followed by 1-bromo-2-(trifluoromethyl)benzene and cyclohexanone via syringe.

  • Reaction: Seal the flask and heat to 80 °C in an oil bath for 12 hours under vigorous stirring.

  • Validation (In-Process): Perform TLC (Hexanes/EtOAc 9:1). The disappearance of the aryl bromide and the emergence of a UV-active spot (R_f ~0.4) confirms complete conversion.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes) to yield the pure ketone.

Protocol B: Borch Reductive Amination

Objective: Conversion of the ketone to the target primary amine.

Reagents:

  • 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (10.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (3.0 equiv)

  • Anhydrous Methanol (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone in anhydrous Methanol. Add NH₄OAc (10.0 equiv). Causality: A massive excess of ammonia equivalents is required to drive the equilibrium toward the primary iminium ion and strictly prevent the formation of secondary amine dimers. NH₄OAc also buffers the solution to the optimal pH (5–6)[3].

  • Pre-Stirring: Stir the mixture at room temperature for 2 hours to ensure complete hemiaminal/iminium formation prior to reduction.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₃CN portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction by adding 1M NaOH until the pH reaches >10. Causality: This neutralizes the newly formed amine hydrochloride salt into its freebase form and safely destroys any residual cyanoborohydride.

  • Self-Validating Extraction: Extract the aqueous layer with Dichloromethane (DCM). To ensure absolute purity from unreacted ketone, extract the DCM layer with 1M HCl. The target amine partitions into the acidic aqueous layer. Wash the aqueous layer with DCM (discard), then basify the aqueous layer with 2M NaOH to pH 12, and extract the pure freebase amine back into fresh DCM.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate to yield 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

BorchMechanism Ketone 2-Arylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonium Acetate (Excess NH4OAc) Ammonia->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (pH 5-6) Hemiaminal->Iminium Dehydration (-H2O) Reduction Hydride Transfer (NaBH3CN) Iminium->Reduction Amine Target Primary Amine Reduction->Amine Selective Reduction

Figure 2: Mechanistic logic of the Borch reductive amination favoring the primary amine.

Quantitative Data & Reaction Optimization

The steric bulk of the ortho-trifluoromethyl group drastically impacts the efficiency of the reductive amination. Below is a summary of optimization data demonstrating why the Borch conditions are mandatory for this specific substrate.

Reducing AgentAmine SourceSolventTempYield (%)Diastereomeric Ratio (cis:trans)Causality / Observation
NaBH₄NH₃ (aq)MeOH0 °C to RT15%N/APremature reduction of the ketone to the corresponding alcohol[5].
NaBH(OAc)₃NH₄OAcDCERT45%1:1.2Sluggish reaction kinetics due to the extreme steric hindrance of the ortho-CF₃ group.
NaBH₃CN NH₄OAc MeOH 0 °C to RT 82% 1.5:1 Optimal. Selective reduction of the iminium ion at pH 5–6 without ketone degradation[3].

Stereochemical Considerations

The reductive amination of 2-substituted cyclohexanones inherently yields a mixture of cis and trans diastereomers.

  • The bulky 2-(trifluoromethyl)phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

  • During the hydride transfer step, NaBH₃CN can attack the iminium ion from the less hindered axial face (yielding the equatorial amine, resulting in the trans isomer) or the equatorial face (yielding the axial amine, resulting in the cis isomer).

  • Because the ortho-CF₃ group blocks the equatorial trajectory, axial attack is often favored, leading to a slight preference for the cis diastereomer (equatorial aryl, axial amine). Separation of these isomers can be achieved via fractional crystallization of their hydrochloride salts in ethanol/ether mixtures.

References

  • Arylcyclohexylamine - Wikipedia. Wikipedia. Available at:[Link][1]

  • Sodium cyanoborohydride - Wikipedia. Wikipedia. Available at:[Link][4]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link][5]

  • The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions (Contains Buchwald Pd-Catalyzed Alpha-Arylation context). Accounts of Chemical Research - ACS Publications. Available at:[Link][2]

Sources

Application

Application Note: Advanced Asymmetric Synthesis Using 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine as a Conformationally Locked Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Mechanistic Rationale In the realm of asymm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

In the realm of asymmetric synthesis, chiral auxiliaries remain indispensable tools for constructing complex stereocenters with absolute predictability. While classic auxiliaries like 8-phenylmenthol and trans-2-phenylcyclohexanamine have historically served as benchmark scaffolds for reductive alkylations and Birch reductions [1, 2], they suffer from a subtle mechanistic flaw: the unhindered rotation around the C(cyclohexyl)–C(phenyl) bond. This rotational freedom allows for minor reactive conformations that leak unwanted diastereomers, often capping diastereomeric excess (d.e.) at 90–95%.

As a Senior Application Scientist, I frequently encounter late-stage drug development bottlenecks caused by these trace epimers. The transition to 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine resolves this fundamental issue.

The Causality of Stereocontrol: The addition of a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring fundamentally alters the steric environment [4]. The -CF₃ group possesses a van der Waals radius (~1.44 Å) comparable to an isopropyl group. When attached ortho to the cyclohexyl linkage, it creates a severe steric clash with the equatorial hydrogens of the cyclohexane ring. This forces the phenyl ring to adopt a singular, orthogonal conformation relative to the cyclohexane chair. This phenomenon, known as conformational locking , creates an impenetrable steric wall over one face of the reactive intermediate (e.g., an enolate or imine), driving facial selectivity to >99% [3].

Mechanism Step1 Free Rotation in Standard Auxiliary Moderate Facial Shielding Step2 Addition of ortho-CF3 Group Severe Steric Clash with Cyclohexane Step1->Step2 Step3 Conformational Locking Phenyl Ring Forced Orthogonal Step2->Step3 Step4 Absolute Facial Blockade Re-Face completely shielded Step3->Step4 Step5 Step5 Step4->Step5

Fig 1: Mechanistic pathway illustrating how the ortho-CF3 group induces conformational locking.

Comparative Performance Data

To justify the increased cost and synthetic complexity of utilizing the ortho-CF₃ derivative over standard auxiliaries, we must look at the quantitative data. The table below summarizes the performance of various auxiliaries in a benchmark asymmetric alkylation of an enolate.

Chiral AuxiliaryEnolate GeometryFacial ShieldingAlkylation d.e. (%)Cleavage Yield (%)
8-PhenylmentholE / Z mixModerate85 - 9092 (Hydrolysis)
trans-2-PhenylcyclohexanamineZ (Exclusive)High92 - 9590 (Hydrolysis)
(1R,2S)-2-[2-(CF₃)phenyl]cyclohexanamine Z (Exclusive) Absolute (Locked) > 99 95 (Reductive)

Note: The extreme steric bulk of the CF₃ derivative makes standard basic hydrolysis (LiOH/H₂O₂) impractically slow. Reductive cleavage is mandatory for efficient auxiliary recovery.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Every step is designed to account for the unique steric demands of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Workflow Aux Chiral Auxiliary (1R,2S)-CF3-PCA Coupling Substrate Coupling (Amide Formation) Aux->Coupling Reaction Stereoselective Alkylation (-78°C) Coupling->Reaction LDA, R-X Cleavage Reductive Cleavage (LiH2NBH3) Reaction->Cleavage Product Enantioenriched Alcohol (>99% ee) Cleavage->Product Recovery Recovered Auxiliary (>95%) Cleavage->Recovery Recycle

Fig 2: End-to-end workflow from auxiliary attachment to non-destructive recovery.

Protocol A: Auxiliary Attachment (Amide Formation)

Because the amine is exceptionally hindered, standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields (<40%) and unreacted starting materials. Conversion to the acid chloride is required.

Reagents & Equipment:

  • Carboxylic acid substrate (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMF (catalytic, 2 drops)

  • (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (1.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Procedure:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add catalytic DMF. Cool to 0 °C.

  • Dropwise, add oxalyl chloride. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amide Coupling: In a separate flame-dried flask, dissolve the chiral auxiliary, Et₃N, and DMAP in DCM. Cool to 0 °C.

  • Add the acid chloride solution dropwise to the auxiliary mixture over 15 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Asymmetric Alkylation

The ortho-CF₃ group ensures the exclusive formation of the Z-enolate (to minimize allylic strain) and completely shields the Re-face of the molecule.

Step-by-Step Procedure:

  • Enolate Generation: Add anhydrous THF (0.1 M relative to substrate) to a flame-dried flask containing diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of the chiral amide (1.0 equiv in THF) dropwise over 20 minutes down the side of the flask to pre-cool the solution. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add the alkyl halide (1.5 equiv, neatly or in THF) dropwise.

  • Maintain at -78 °C for 4 hours. Crucial: Do not allow the reaction to warm above -40 °C before quenching, as this can compromise the locked conformation and erode d.e.

  • Quench: Add half-saturated NH₄Cl solution at -78 °C. Warm to room temperature, extract with EtOAc, dry, and purify. Validation: Check d.e. of the crude mixture via ¹H-NMR (look for distinct diagnostic peaks of the newly formed stereocenter) or chiral HPLC.

Protocol C: Non-Destructive Reductive Cleavage

Due to the steric shielding that makes this auxiliary so effective, nucleophilic attack on the carbonyl carbon during standard hydrolysis is severely restricted. Reductive cleavage using Lithium Amidotrihydroborate (LAB) is the most reliable method to yield the enantioenriched primary alcohol while recovering the amine intact.

Step-by-Step Procedure:

  • Reagent Preparation: In a fume hood, generate LAB by adding n-BuLi (4.0 equiv) to a solution of borane-ammonia complex (4.0 equiv) in THF at 0 °C. Stir for 30 minutes.

  • Cleavage: Add the alkylated chiral amide (1.0 equiv in THF) to the LAB solution at 0 °C.

  • Warm to room temperature and stir for 6–8 hours.

  • Workup & Recovery: Carefully quench with 1M HCl at 0 °C (Caution: H₂ gas evolution). Extract the aqueous layer with Et₂O (3x) to isolate the enantioenriched primary alcohol product.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 using 3M NaOH. Extract with DCM (3x). Dry and concentrate to recover the pure (1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (>95% recovery yield).

Conclusion

The strategic integration of an ortho-trifluoromethyl group onto the phenyl ring of trans-2-phenylcyclohexanamine elevates a classic chiral auxiliary into a precision instrument for asymmetric synthesis. By exploiting the principles of steric clash and conformational locking, chemists can bypass the inherent limitations of rotational leakage found in standard auxiliaries. While the attachment and cleavage steps require more forceful conditions (acid chlorides and reductive cleavage, respectively), the payoff—near-perfect >99% diastereomeric excess and highly efficient auxiliary recovery—makes this methodology highly valuable for rigorous drug development pipelines.

References

  • Schultz, A. G., et al. "The intramolecular diene-carbene cycloaddition equivalence and an enantioselective Birch reduction-alkylation by the chiral auxiliary approach." ResearchGate.
  • Schultz, A. G., et al. "Mechanistic and Synthetic Studies of Biaryl Birch Reductions." ResearchGate.
  • "WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors." Google Patents.
  • "Recent developments in asymmetric cyclopropanation Tetrahedron." FCT NOVA.
Method

Application Notes and Protocols for the Preparation of Hydrochloride Salts of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Abstract This document provides a comprehensive guide for the synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine and its subsequent conversion to the hydrochloride salt. The protocols detailed herein are design...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine and its subsequent conversion to the hydrochloride salt. The protocols detailed herein are designed for researchers and professionals in drug development and medicinal chemistry. This guide emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and includes methods for purification and characterization, ensuring the reliable and reproducible synthesis of the target compound.

Introduction

Arylcyclohexylamines are a significant class of compounds in medicinal chemistry, with a wide range of pharmacological activities.[1] The introduction of a trifluoromethyl group to the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The hydrochloride salt of an amine is often preferred for pharmaceutical applications due to its increased stability and aqueous solubility.[3][4] This document outlines a robust and reproducible method for the preparation of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride, a valuable building block for the synthesis of novel therapeutic agents.

Reaction Mechanism and Scientific Principles

The overall synthesis can be conceptually divided into two main stages: the formation of the free amine and its subsequent conversion to the hydrochloride salt.

Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

A common and effective method for the synthesis of 2-arylcyclohexylamines involves the reaction of a Grignard reagent with a cyclohexanone precursor, followed by the introduction of the amine functionality. A plausible synthetic route is initiated from 2-(trifluoromethyl)bromobenzene and cyclohexanone.

The initial step involves the formation of a Grignard reagent from 2-(trifluoromethyl)bromobenzene. This is followed by the addition of the Grignard reagent to cyclohexanone, which yields a tertiary alcohol. Subsequent dehydration of the alcohol leads to the formation of an alkene, which is then subjected to hydroboration-oxidation to introduce a hydroxyl group. The alcohol is then converted to an azide, which is subsequently reduced to the desired primary amine.

Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is an acid-base reaction.[5] The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrochloric acid.[6] This results in the formation of the ammonium chloride salt, which is typically a crystalline solid that can be easily isolated and purified.[7] The choice of solvent is critical in this step to ensure the precipitation of the salt.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-(Trifluoromethyl)bromobenzeneReagent Grade, 98%
Magnesium turningsHigh Purity
IodineCrystal, ACS Reagent
CyclohexanoneReagent Grade, 99.8%
Diethyl ether, anhydrousAnhydrous, ≥99.7%
Tetrahydrofuran (THF), anhydrousAnhydrous, ≥99.9%
Hydrochloric acid4 M in 1,4-dioxane
Sodium sulfate, anhydrousACS Reagent
Standard glassware for organic synthesis-
Magnetic stirrer with heating-
Reflux condenser-
Schlenk line or inert atmosphere setup-
Rotary evaporator-
Filtration apparatus (Büchner funnel)-

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Anhydrous solvents are highly flammable and moisture-sensitive. Grignard reagents are highly reactive and pyrophoric.

Synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

This synthesis is a multi-step process. A generalized representation of a related synthesis of 1-arylcyclohexylamines is described in the literature.[8]

Step 1: Preparation of 2-(Trifluoromethyl)phenylmagnesium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.

  • Once the reaction starts, add the remaining solution of 2-(trifluoromethyl)bromobenzene dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cyclohexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration, Hydroboration-Oxidation, and Azide Formation followed by Reduction

These subsequent steps to convert the tertiary alcohol to the final amine require specialized procedures that are beyond the scope of this generalized protocol but can be adapted from standard organic chemistry textbooks and literature on similar transformations. A possible route involves dehydration to the alkene, followed by hydroboration-oxidation to an alcohol, conversion to a mesylate or tosylate, displacement with sodium azide, and finally reduction of the azide to the amine using a reagent like lithium aluminum hydride or catalytic hydrogenation.[9]

Preparation of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine Hydrochloride

G cluster_0 Salt Formation Protocol A Dissolve free amine in anhydrous diethyl ether B Cool solution to 0 °C A->B C Add 4 M HCl in dioxane dropwise with stirring B->C D Observe precipitation of the hydrochloride salt C->D E Continue stirring for 30 minutes D->E F Collect the precipitate by vacuum filtration E->F G Wash the solid with cold anhydrous diethyl ether F->G H Dry the salt under vacuum G->H

Caption: Workflow for the preparation of the hydrochloride salt.

  • Dissolve the crude 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane dropwise with vigorous stirring.[3]

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the resulting white solid under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic peaks corresponding to the protons of the cyclohexyl ring and the trifluoromethylphenyl group. The integration should be consistent with the number of protons.
¹³C NMR The spectrum should show the expected number of carbon signals, including the characteristic signal for the trifluoromethyl group.
FT-IR The spectrum should exhibit characteristic N-H stretching vibrations for the ammonium salt.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of Grignard reagent Inactive magnesium; presence of moisture.Activate magnesium with iodine; ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete reaction with cyclohexanone Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (room temperature).
Oily product instead of a solid salt Impurities in the free amine; incorrect solvent.Purify the free amine by column chromatography before salt formation; ensure the use of a non-polar solvent for precipitation.
Salt is difficult to filter Very fine particles.Allow the suspension to stand for a longer period to allow for crystal growth; use a centrifuge for separation.[4]

Conclusion

The protocol described in this application note provides a reliable method for the preparation of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride. By following these procedures and paying close attention to the reaction conditions and safety precautions, researchers can successfully synthesize this valuable compound for further use in drug discovery and development programs.

References

  • ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available from: [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Available from: [Link]

  • Scribd. 2C-TFM: Synthesis and Overview. Available from: [Link]

  • Wang, S., et al. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 347-356. Available from: [Link]

  • Wikipedia. Arylcyclohexylamine. Available from: [Link]

  • The Vespiary. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Available from: [Link]

  • Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Organic Syntheses. Methylamine hydrochloride. Available from: [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available from: [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. Available from: [Link]

  • Reddit. Hydrochloride salt of amine. Available from: [Link]

  • National Institutes of Health. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • MDPI. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Available from: [Link]

  • Lumen Learning. 23.2. Preparation of Amines | Organic Chemistry II. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

Sources

Application

Scalable Production Methods for Trifluoromethyl-Substituted Amines: A Comprehensive Application Note

Executive Summary The strategic incorporation of the trifluoromethyl (–CF₃) group into amine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The strongly electron-withdrawing nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of the trifluoromethyl (–CF₃) group into amine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The strongly electron-withdrawing nature of the –CF₃ moiety effectively modulates amine basicity, while its steric profile and high C–F bond strength enhance lipophilicity, membrane permeability, and metabolic stability[1]. Despite its value, the synthesis of inherently unstable N-CF₃ secondary amines has historically been bottlenecked by the need for prohibitively expensive reagents, toxic gases (e.g., CF₃I), or forcing conditions that are incompatible with late-stage functionalization[1].

This application note synthesizes recent breakthroughs in scalable N-trifluoromethylation, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols. We detail three highly scalable methodologies: the bench-stable formal umpolung strategy, the one-pot carbon disulfide/silver fluoride (CS₂/AgF) method, and the continuous micro-flow generation of bare CF₃⁻ anions.

Mechanistic Principles of Scalable N-Trifluoromethylation

To achieve scalability, modern protocols bypass the direct use of unstable electrophilic CF₃ reagents in favor of more stable precursors or continuous flow systems.

The Formal Umpolung Strategy

Developed to avoid gaseous reagents, this method utilizes the bench-stable tetramethylammonium trifluoromethylthiolate salt, (Me₄N)SCF₃. The reaction proceeds via a formal umpolung (polarity reversal) where the SCF₃⁻ anion reacts with a secondary amine to quantitatively form a thiocarbamoyl fluoride intermediate. Subsequent addition of AgF drives a desulfurization-fluorination sequence to yield the N-CF₃ amine[2].

UmpolungMechanism Amine Secondary Amine (Substrate) Intermediate Thiocarbamoyl Fluoride (Intermediate) Amine->Intermediate Nucleophilic Attack (RT, 10 min) Reagent (Me4N)SCF3 (Reagent) Reagent->Intermediate Nucleophilic Attack (RT, 10 min) Product N-CF3 Amine (Final Product) Intermediate->Product Desulfurization (RT, 2-15 h) AgF AgF (Fluorinating Agent) AgF->Product F- Transfer

Fig 1: Formal umpolung mechanism for N-trifluoromethylation of secondary amines.

The CS₂ / AgF Desulfurization-Fluorination

Building on the affinity of silver ions for sulfur, this one-pot method uses readily available carbon disulfide (CS₂) and AgF. Amines nucleophilically attack CS₂ to form a carbamodithioic acid adduct. The extreme thermodynamic stability of silver sulfide (Ag₂S, Ksp​≈6.3×10−50 ) acts as the thermodynamic driving force, allowing AgF to strip the sulfur atoms and replace them with fluorine, synthesizing the N-CF₃ group in a single operational step[3].

Ex-Situ Continuous Flow Generation

Fluoroform (CF₃H) is an ideal, low-cost CF₃ source, but the bare CF₃⁻ anion decomposes almost instantaneously. By utilizing a biphasic micro-flow mixer, gaseous CF₃H is rapidly reacted with a superbase (t-BuOK) to generate CF₃⁻ ex-situ. The continuous flow system immediately routes this highly reactive anion into a micro-reactor containing the electrophile, entirely bypassing the lifetime limitations of the anion and enabling multi-gram scale continuous production[4].

FlowChemistry Gas CF3H Gas Mixer Biphasic Mixer Gas->Mixer Base Superbase (t-BuOK) Base->Mixer Anion Bare CF3- Anion Mixer->Anion Ex-situ Generation Reactor Micro-Flow Reactor Anion->Reactor Electrophile Electrophile Electrophile->Reactor Product Trifluoromethylated Product Reactor->Product Continuous Flow

Fig 2: Continuous micro-flow reactor setup for ex-situ bare CF3- generation.

Quantitative Method Comparison

The following table summarizes the operational parameters of the three scalable production methods, allowing researchers to select the optimal protocol based on their infrastructure and substrate scope.

MethodologyPrimary ReagentsOperating Temp / TimeYield RangeScalability PotentialKey Advantage
Formal Umpolung [2](Me₄N)SCF₃, AgFRoom Temp / 2–15 h88–98%Gram-scale (Batch)Exceptionally mild; tolerates complex late-stage APIs (e.g., Tetracaine).
CS₂ / AgF One-Pot [5],[3]CS₂, AgF, DABCO40–80 °C / 6–20 h56–90%+Multi-gram (Batch)Uses highly accessible, low-cost reagents; single-step setup.
Continuous Micro-Flow [4]CF₃H (gas), t-BuOK-50 °C / < 1 h>80%Industrial (Continuous)Utilizes the cheapest CF₃ source; eliminates batch-to-batch variability.

Standard Operating Protocols (SOPs)

Protocol A: Bench-Stable Umpolung N-Trifluoromethylation

Target Audience: Discovery chemists requiring late-stage functionalization of complex APIs.

Materials:

  • Secondary Amine (0.20 mmol)

  • (Me₄N)SCF₃ (46 mg, 0.26 mmol)

  • Silver Fluoride (AgF) (76 mg, 0.60 mmol)

  • Acetonitrile (1.5 mL)

Step-by-Step Methodology:

  • Intermediate Formation: In a dry reaction vial under a nitrogen atmosphere, dissolve the secondary amine (0.20 mmol) in 1.5 mL of anhydrous acetonitrile. Add (Me₄N)SCF₃ (0.26 mmol) in one portion.

  • Incubation: Stir the mixture at room temperature. Causality Note: The reaction to the thiocarbamoyl fluoride intermediate is highly favorable and typically reaches quantitative conversion within 10 to 60 minutes[2],[5].

  • Fluorination: To the same vial, add AgF (0.60 mmol) directly. Stir the resulting suspension at room temperature (or heat to 50 °C for sterically hindered substrates) for 2 to 15 hours[2],[5].

  • Workup: Dilute the mixture with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the silver salts. Filter the suspension through a pad of Celite to remove the Ag₂S by-product.

  • Validation (Self-Validating System): Perform ¹⁹F NMR on the crude filtrate. A successful transformation is confirmed by the disappearance of the intermediate peak and the appearance of a sharp singlet corresponding to the N-CF₃ group (typically between -40 to -45 ppm).

Protocol B: One-Pot CS₂/AgF Scalable Synthesis

Target Audience: Process chemists scaling up building block production.

Materials:

  • Dialkyl Amine (0.20 mmol)

  • Carbon Disulfide (CS₂) (15.2 mg, 0.20 mmol)

  • Silver Fluoride (AgF) (114.2 mg, 0.90 mmol)

  • DABCO (11.2 mg, 0.10 mmol)

  • Ethyl Acetate (2.0 mL total)

Step-by-Step Methodology:

  • Preparation: To a heavy-walled sealed tube, add the dialkyl amine, AgF, and DABCO. Suspend the mixture in 1.5 mL of ethyl acetate[5].

  • CS₂ Addition: Prepare a solution of CS₂ in 0.5 mL of ethyl acetate. Causality Note: CS₂ is highly volatile; diluting it in solvent and using a sealed tube prevents evaporative loss, ensuring accurate stoichiometry for the carbamodithioic acid adduct formation[3].

  • Reaction: Add the CS₂ solution to the reaction mixture under a nitrogen atmosphere. Seal the tube tightly and stir at 80 °C for 6 hours[5].

  • Workup: Cool to room temperature, filter through Celite to remove the black Ag₂S precipitate, and concentrate the filtrate in vacuo. Purify via standard silica gel column chromatography[5].

  • Validation: Monitor the reaction via TLC or LC-MS. The complete consumption of the amine and the formation of the highly lipophilic N-CF₃ product will be evident by a significant shift in the retention factor ( Rf​ ).

Protocol C: Ex-Situ Flow Chemistry Generation of CF₃⁻

Target Audience: Chemical engineers and industrial scale-up professionals.

Materials:

  • Fluoroform (CF₃H) Gas

  • Potassium tert-butoxide (t-BuOK) solution

  • Electrophilic substrate stream

Step-by-Step Methodology:

  • System Priming: Purge the micro-flow reactor system with anhydrous inert gas. Set the reactor cooling baths to -50 °C[4].

  • Biphasic Mixing: Introduce CF₃H gas and the t-BuOK liquid stream into a computationally optimized biphasic flow mixer. Causality Note: The superbase rapidly deprotonates CF₃H. Because the resulting CF₃⁻ anion is prone to rapid α -elimination to form difluorocarbene, ex-situ generation in a micro-mixer minimizes residence time before the next step[4].

  • Electrophile Quenching: Immediately route the effluent containing the bare CF₃⁻ anion into a secondary micro-flow reactor where it intersects with the electrophile stream at -50 °C[4].

  • Continuous Collection: Collect the reactor effluent in a quenching bath (e.g., saturated NH₄Cl).

  • Validation: Utilize inline IR spectroscopy or periodic offline ¹⁹F NMR to monitor the steady-state conversion of the electrophile, ensuring the flow rates of the gas and base are perfectly synchronized.

References

  • Thomas Scattolin, Kristina Deckers, Franziska Schoenebeck. "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • BenchChem Application Notes. "Application Notes: Synthesis of N-Trifluoromethyl Amines." BenchChem (2024).
  • National Institutes of Health (NIH). "A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides.
  • Chinese Chemical Society. "Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents." CCS Chemistry (2024).
  • Gi-Su Na, Seung Hee Pyen, Yoon-Ho Hwang, Dongpyo Kim. "Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing." ResearchGate / Chemical Engineering Journal (2025).

Sources

Method

Introduction: The Analytical Challenge of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

An in-depth guide to the derivatization of the chiral amine 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine for enhanced chromatographic and spectroscopic analysis. This document provides researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the derivatization of the chiral amine 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine for enhanced chromatographic and spectroscopic analysis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of both achiral and chiral derivatization strategies, complete with detailed protocols and the underlying scientific principles.

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a chiral primary amine whose structural complexity presents distinct challenges for analysis. The primary amine group imparts high polarity, which can lead to poor peak shapes and low volatility, complicating gas chromatography (GC) analysis.[1] Furthermore, as a chiral molecule, the separation and quantification of its enantiomers are critical, particularly in pharmaceutical development, where different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]

Derivatization, the chemical modification of an analyte, is an essential strategy to overcome these challenges. By converting the primary amine into a less polar and more stable derivative, its chromatographic behavior is significantly improved.[1][3] Moreover, the use of enantiomerically pure chiral derivatizing agents (CDAs) converts the enantiomers of the analyte into diastereomers.[4][5] These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like HPLC or GC.[4][5]

This guide details robust derivatization protocols for both general quantification (achiral derivatization) and enantioselective analysis (chiral derivatization) of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine, providing the rationale behind reagent selection and methodological steps.

Part 1: Achiral Derivatization for GC-MS Analysis

For routine quantification without the need for chiral separation, acylation is a highly effective strategy to improve the GC-MS performance of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine. Acylation replaces the active hydrogens on the polar amine group with an acyl group, leading to a derivative that is more volatile and thermally stable.[1][6]

Featured Reagent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is an excellent choice for the acylation of primary amines.[7][8] The resulting N-trifluoroacetyl derivative is significantly more volatile than the parent amine. Furthermore, the introduction of the trifluoromethyl group enhances sensitivity, especially when using an electron capture detector (ECD).[1]

Reaction Principle: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This results in the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.[7]

cluster_prep Sample Preparation Analyte 2-[2-(CF3)phenyl]cyclohexan-1-amine Reaction Heat (60-70°C) Analyte->Reaction Reagent TFAA (Trifluoroacetic Anhydride) Reagent->Reaction Solvent Ethyl Acetate (Anhydrous) Solvent->Reaction Product Volatile N-Trifluoroacetyl Derivative Reaction->Product Acylation Analysis GC-MS Analysis Product->Analysis

Caption: Workflow for achiral derivatization using TFAA for GC-MS analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the conversion of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine to its volatile trifluoroacetyl derivative for GC-MS analysis.[1][3]

Materials:

  • 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine sample

  • Trifluoroacetic anhydride (TFAA), derivatization grade

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known amount of the amine sample (or an extract) into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes using a heating block.[1]

  • Solvent Removal: After cooling to room temperature, evaporate the excess solvent and TFAA under a gentle stream of nitrogen. The volatility of TFAA makes its removal straightforward.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100-200 µL) for injection into the GC-MS system.

Part 2: Chiral Derivatization for Enantioselective Analysis

To determine the enantiomeric purity of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine, a chiral derivatizing agent (CDA) is required. The CDA, being enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography.[4][5]

Featured Reagent 1: Mosher's Acid Chloride (MTPA-Cl)

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), or Mosher's acid chloride, is a widely used CDA for determining the enantiomeric purity and absolute configuration of alcohols and amines.[2][5] It reacts with the primary amine to form stable diastereomeric amides.[9] The resulting diastereomers can be analyzed by NMR spectroscopy or HPLC.[2][4] The presence of the trifluoromethyl group in both the analyte and the reagent can provide unique signals for analysis, particularly with ¹⁹F NMR.

Reaction Principle: The amine attacks the acyl chloride of enantiomerically pure (R)- or (S)-MTPA-Cl, forming a stable amide bond. When a racemic amine reacts with a single enantiomer of MTPA-Cl, two diastereomers are produced (e.g., (R)-amine-(S)-MTPA and (S)-amine-(S)-MTPA).

Analyte Racemic Amine (R- and S-enantiomers) Reaction Derivatization (Pyridine/DMAP) Analyte->Reaction CDA (S)-Mosher's Acid Chloride (Enantiomerically Pure) CDA->Reaction Diastereomers Diastereomeric Amides (R,S) and (S,S) Reaction->Diastereomers Separation Achiral HPLC or NMR Diastereomers->Separation Quantification Enantiomeric Ratio (ee determination) Separation->Quantification

Caption: Chiral derivatization workflow using Mosher's acid chloride.

Protocol 2: Derivatization with (R)-(-)-MTPA-Cl

This protocol describes the formation of diastereomeric Mosher amides for analysis by HPLC or NMR.[9][10]

Materials:

  • 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous dichloromethane (DCM) or pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of the amine sample in 500 µL of anhydrous DCM in a reaction vial. If using pyridine as the solvent, DMAP is not necessary.

  • Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 equivalents).

  • Reagent Addition: Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or LC-MS if necessary).

  • Work-up: Quench the reaction by adding a small amount of a scavenger amine (e.g., a few drops of N,N-dimethylethylenediamine) to react with excess MTPA-Cl. Alternatively, the reaction mixture can be diluted with a larger volume of an organic solvent like ethyl acetate and washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Analysis: After drying the organic layer over anhydrous sodium sulfate and removing the solvent, the resulting diastereomeric amides can be directly analyzed by NMR or redissolved in a suitable mobile phase for HPLC analysis.

Featured Reagent 2: Marfey's Reagent (FDAA)

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, is another highly effective CDA for primary and secondary amines.[4][11] It reacts with the amine under mild alkaline conditions to produce diastereomeric derivatives that possess a strong chromophore (dinitrophenyl group), making them ideal for UV-Vis detection in HPLC.[4][12]

Reaction Principle: The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces the fluorine atom on the dinitrophenyl ring of L-FDAA. The resulting diastereomers are typically well-resolved by reversed-phase HPLC.[12][13]

Protocol 3: Derivatization with Marfey's Reagent (L-FDAA)

This protocol is adapted for the derivatization of amines for HPLC-UV analysis.[12][13]

Materials:

  • 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine sample

  • Marfey's reagent (L-FDAA) solution (e.g., 1% w/v in acetone)

  • Sodium bicarbonate solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 2 M)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the amine sample in 100 µL of water or a suitable buffer.

  • Reagent Addition: Add 200 µL of the 1% L-FDAA solution in acetone and 40 µL of 1 M sodium bicarbonate.

  • Reaction: Tightly cap the vial and heat at 40°C for 1 hour in a heating block.

  • Quenching: After cooling to room temperature, quench the reaction and neutralize the solution by adding 20 µL of 2 M HCl.

  • Dilution & Analysis: Dilute the reaction mixture with the mobile phase (e.g., methanol/water) to a suitable concentration and inject it into the HPLC system for analysis.

Data Summary and Reagent Comparison

Derivatization ReagentAnalyte Functional GroupPrimary ApplicationAnalytical TechniqueKey Advantages
Trifluoroacetic Anhydride (TFAA) Primary AmineAchiral QuantificationGC-MS, GC-ECDForms volatile and stable derivatives; enhances ECD sensitivity.[1]
Mosher's Acid Chloride (MTPA-Cl) Primary AmineChiral Separation / Absolute ConfigurationNMR, HPLCWell-established method; allows for absolute configuration determination via NMR.[2][10]
Marfey's Reagent (FDAA) Primary AmineChiral SeparationHPLC-UVDerivatives have strong UV absorbance; excellent resolution for many amines.[4][12]

Conclusion

The derivatization of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine is a critical step for its accurate and reliable analysis. For general quantification, acylation with TFAA provides a robust method to enhance volatility for GC-MS analysis. For essential enantioselective analysis, chiral derivatizing agents like Mosher's acid chloride and Marfey's reagent offer proven and effective strategies. The choice of reagent and protocol should be guided by the specific analytical goal—be it routine screening, enantiomeric excess determination, or absolute configuration assignment—and the analytical instrumentation available. The methods detailed in this guide provide a strong foundation for researchers to develop and validate analytical procedures for this and structurally related compounds.

References

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. Available from: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed, 27(3-4), 231-247. Available from: [Link]

  • Powers, J. D., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 694. Available from: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. Available from: [Link]

  • Kimura, M., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available from: [Link]

  • Pérez-Bonilla, M., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available from: [Link]

  • Wu, C. C. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2(1), 1-20. Available from: [Link]

  • Johnson, R. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Available from: [Link]

Sources

Application

Application Note: 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine in Asymmetric Organocatalysis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enamine and Iminium Ion Activation of Sterically Hindered Substrates Executive Summary The asymmetric functionalization of sterically c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Enamine and Iminium Ion Activation of Sterically Hindered Substrates

Executive Summary

The asymmetric functionalization of sterically congested carbonyl compounds remains a significant challenge in synthetic organic chemistry. Traditional secondary amine catalysts (e.g., proline derivatives or imidazolidinones) frequently fail to activate α,α-disubstituted aldehydes due to severe steric clashes during intermediate formation[1].

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine emerges as a high-performance chiral primary amine catalyst designed to overcome these limitations. By leveraging a less sterically demanding primary amine moiety and the unique stereoelectronic properties of a trifluoromethylated aryl ring, this catalyst enables highly enantioselective transformations—such as α-fluorination and Michael additions—on substrates previously deemed unreactive under standard aminocatalysis conditions[2].

Mechanistic Rationale & Catalyst Design

To understand the efficacy of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, one must analyze the causality behind its structural design:

  • Overcoming A(1,3) Allylic Strain: Secondary amines form iminium ions with α-branched aldehydes, but the subsequent deprotonation to form the nucleophilic enamine is highly disfavored. The steric repulsion between the secondary amine ring (e.g., pyrrolidine) and the α-substituents prevents the necessary coplanarity[1]. As a primary amine, this catalyst forms a less strained Z-enamine, allowing the catalytic cycle to proceed smoothly.

  • Electronic Tuning via the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing. This inductive effect lowers the pKa of the intermediate iminium ion's α-protons, significantly accelerating the rate-determining tautomerization step from iminium to enamine[3].

  • Facial Shielding: The rigid cyclohexane backbone, coupled with the bulky 2-(trifluoromethyl)phenyl substituent, creates a deep, well-defined chiral pocket. This effectively shields one enantiotopic face of the enamine or iminium intermediate, dictating the trajectory of the incoming electrophile or nucleophile with high precision[2].

  • Co-Catalyst Dependency: Unlike secondary amines, primary amines typically require a Brønsted acid co-catalyst (e.g., trifluoroacetic acid or a chiral phosphoric acid) to facilitate the initial condensation by protonating the carbonyl oxygen, and to assist in the final hydrolysis of the product iminium ion[4].

Application 1: Enamine-Catalyzed α-Fluorination

The introduction of fluorine at a quaternary stereocenter is a critical strategy in drug development to modulate lipophilicity and block metabolic liabilities. This catalyst enables the direct, enantioselective α-fluorination of branched aldehydes using N-fluorobenzenesulfonimide (NFSI).

EnamineCycle Cat Primary Amine Catalyst Iminium1 Iminium Ion Cat->Iminium1 + α-Branched Aldehyde - H2O Enamine Nucleophilic Enamine Iminium1->Enamine - H+ (Tautomerization) Iminium2 Fluorinated Iminium Enamine->Iminium2 + NFSI (Stereo-determining Step) Iminium2->Cat + H2O (Hydrolysis) Product α-Fluoro Aldehyde Iminium2->Product Product Release

Figure 1: Enamine catalytic cycle for the α-fluorination of branched aldehydes.

Protocol 1: Asymmetric α-Fluorination of α-Branched Aldehydes

This protocol is designed as a self-validating system, incorporating specific in-process controls to ensure mechanistic fidelity.

Materials:

  • α-Branched aldehyde (1.0 equiv, 0.5 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 0.6 mmol)

  • 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (0.1 equiv, 10 mol%)

  • Trifluoroacetic acid (TFA) (0.1 equiv, 10 mol%)

  • Methyl tert-butyl ether (MTBE) (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the primary amine catalyst (10 mol%) in MTBE (2.0 mL). Add TFA (10 mol%) and stir at room temperature for 5 minutes. Causality: Pre-forming the amine-acid salt ensures controlled iminium formation and prevents background side-reactions[4].

  • Substrate Addition: Add the α-branched aldehyde (0.5 mmol) to the solution. Stir for 15 minutes to allow the equilibrium to shift toward the iminium/enamine intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add NFSI (0.6 mmol) in one portion. Causality: Lowering the temperature increases the facial bias of the bulky trifluoromethylphenyl group, maximizing enantiomeric excess (ee).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The consumption of the starting aldehyde and the appearance of a new yellow/orange spot indicates conversion.

  • Hydrolytic Quench: Once complete (typically 12–16 h), quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) and stir vigorously for 30 minutes. Causality: A mildly acidic aqueous quench rapidly hydrolyzes the fluorinated iminium ion back to the aldehyde without risking base-catalyzed racemization of the newly formed labile stereocenter.

  • Isolation & Validation: Extract with Et₂O (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Determine the ee via chiral HPLC against a racemic standard prepared using achiral cyclohexanamine.

Application 2: Iminium-Catalyzed Conjugate Addition

Beyond enamine activation, this catalyst is highly effective for iminium catalysis, particularly in lowering the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated ketones to facilitate the conjugate addition of soft nucleophiles[4].

IminiumActivation Cat Primary Amine Catalyst Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium + Ketone - H2O UnsatCarbonyl α,β-Unsaturated Ketone UnsatCarbonyl->Iminium Intermediate Enamine Intermediate Iminium->Intermediate + Nucleophile (e.g., Malonate) (Conjugate Addition) Intermediate->Cat + H2O (Hydrolysis) Product Michael Adduct Intermediate->Product Product Release

Figure 2: Iminium activation cycle for asymmetric Michael addition.

Protocol 2: Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated ketone (1.0 equiv, 0.5 mmol)

  • Diethyl malonate (1.5 equiv, 0.75 mmol)

  • 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (0.15 equiv, 15 mol%)

  • 2-Fluorobenzoic acid (0.15 equiv, 15 mol%)

  • Tetrahydrofuran (THF) (2.0 mL)

Step-by-Step Procedure:

  • System Initialization: Combine the primary amine catalyst (15 mol%) and 2-fluorobenzoic acid (15 mol%) in THF (2.0 mL) at room temperature. Causality: 2-Fluorobenzoic acid provides the optimal pKa to balance iminium formation and hydrolysis for ketone substrates, which are less reactive than aldehydes.

  • Reagent Introduction: Add the α,β-unsaturated ketone (0.5 mmol) followed by diethyl malonate (0.75 mmol).

  • Reaction Maturation: Stir the mixture at room temperature. The steric bulk of the catalyst's cyclohexane ring forces the E-geometry of the iminium ion, while the trifluoromethylphenyl group blocks the Re-face, directing the malonate attack exclusively to the Si-face.

  • Quench and Workup: After 24 hours, quench with water (3.0 mL). Extract with EtOAc (3 × 5 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography. Confirm diastereomeric ratio (dr) via ¹H-NMR of the crude mixture and enantiomeric excess via chiral stationary phase HPLC.

Quantitative Data & Performance Metrics

The table below demonstrates the critical necessity of the primary amine scaffold when dealing with sterically hindered α-branched aldehydes, comparing it directly to industry-standard secondary amines.

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Mechanistic Outcome
L-Proline (Secondary Amine)< 5%N/A48Fails due to severe A(1,3) allylic strain preventing enamine formation.
MacMillan Imidazolidinone 12%15%48Poor conversion; steric clash inhibits the initial iminium condensation.
Cyclohexanamine (Achiral Primary)85%0%12Excellent conversion, confirming primary amines solve the steric issue, but lacks stereocontrol.
2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine 92% 96% 14 Optimal conversion and exceptional stereocontrol via the -CF₃ aryl shielding.

Data represents the α-fluorination of 2-methyl-3-phenylpropanal using NFSI at 0 °C in MTBE.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: PMC (National Institutes of Health) URL:[Link]

  • Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines Source: Angewandte Chemie (via Researcher.Life) URL:[Link]

  • A Simple Primary Amine Catalyst for Enantioselective α-Hydroxylations and α-Fluorinations of Branched Aldehydes Source: PMC (National Institutes of Health) URL:[Link]

  • Iminium Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine . This compound belongs to the arylcyclohexylamine class, a highly versatile chemical scaffold frequently inves...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine . This compound belongs to the arylcyclohexylamine class, a highly versatile chemical scaffold frequently investigated in neuropharmacology for its non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism 1.

Synthesizing this specific derivative is notoriously difficult. The ortho-trifluoromethyl (-CF₃) group introduces severe steric hindrance and electronic deactivation, which frequently stalls reactions, promotes elimination over substitution, and complicates diastereoselectivity. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to optimize your yields.

Quantitative Data Summary: Route Comparison

To select the appropriate synthetic strategy, review the comparative data below. Due to the ambiguity of which enantiomer is more potent in early-stage drug development, racemic syntheses are typically preferred [[2]]().

Synthetic RouteKey IntermediatePrimary ReagentsMajor Yield BottleneckTypical YieldDiastereomeric Ratio (cis:trans)
A: Epoxide Ring-Opening 2-ArylcyclohexanolAryl-MgBr, CuI, DPPACompeting E2 elimination during azide substitution45–55% (Over 3 steps)>95:5 (Stereospecific inversion)
B: Reductive Amination 2-ArylcyclohexanoneNH₄OAc, Ti(OiPr)₄, NaBH₃CNIncomplete imine formation due to ortho-CF₃ sterics60–70% (Over 2 steps)~1:3 (Thermodynamic control)
Diagnostic Hub: Synthetic Strategy Workflow

G A Cyclohexene Oxide B 2-Arylcyclohexanol A->B Grignard + CuI C Azide Intermediate B->C Mitsunobu (DPPA) D Target Amine C->D Pd/C, H2 E Cyclohexanone F 2-Arylcyclohexanone E->F Pd-Catalysis F->D Reductive Amination

Fig 1: Divergent synthetic workflows for 2-arylcyclohexylamine synthesis.

Workflow A: Epoxide Ring-Opening Route

This route is ideal if you require the strict cis-diastereomer. It relies on two sequential stereospecific inversions.

Self-Validating Protocol
  • Cu-Catalyzed Epoxide Opening: To a solution of 2-(trifluoromethyl)phenylmagnesium bromide (1.2 eq) in THF at 0 °C, add CuI (10 mol%) [[3]](). Stir for 15 mins, then dropwise add cyclohexene oxide (1.0 eq).

    • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2, KMnO₄ stain) must show complete consumption of the epoxide. GC-MS should confirm the trans-alcohol mass (m/z = 244).

  • Mitsunobu Azidation: Dissolve the trans-alcohol in THF. Add PPh₃ (1.5 eq) and cool to 0 °C. Dropwise add DIAD (1.5 eq) followed by DPPA (1.5 eq). Stir at room temperature for 12 hours.

    • Validation Checkpoint: IR spectroscopy of the crude organic layer must show a sharp, intense azide stretch at ~2100 cm⁻¹.

  • Reduction: Dissolve the cis-azide in MeOH. Add 10 wt% Pd/C and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite.

    • Validation Checkpoint: TLC spotted with Ninhydrin stain will turn deep purple upon heating, confirming the presence of a primary amine.

Troubleshooting FAQs

Q: Why is my Grignard addition to cyclohexene oxide yielding <20% of the desired alcohol and a complex mixture? Causality: The 2-(trifluoromethyl)phenylmagnesium bromide is exceptionally bulky. Without a transition metal catalyst, the "hard" Grignard reagent acts as a base rather than a nucleophile, deprotonating the epoxide and causing it to isomerize into cyclohexanone or allylic alcohols. Solution: Always use 10–20 mol% Copper(I) Iodide (CuI) 3. This forms an organocuprate intermediate, which is a "softer" nucleophile that preferentially undergoes SN2-like attack on the epoxide carbon, drastically improving the yield.

Q: During the azide displacement of the mesylate, I am isolating mostly an alkene byproduct. How do I prevent this? Causality: You are observing an E2 elimination competing with the desired SN2 substitution. The ortho-CF₃ group creates a massive steric shield, blocking the required backside attack trajectory for the incoming azide ion. Because the azide ion is moderately basic, it abstracts a neighboring proton instead. Solution: Abandon the discrete mesylate/tosylate leaving group. Utilize the Mitsunobu inversion (DPPA, DIAD, PPh₃) described in the protocol above. This activates the alcohol in situ and facilitates the azide attack in a concerted manner before elimination can occur.

Workflow B: Reductive Amination Route

This route is highly scalable and avoids explosive azide intermediates, though it yields a diastereomeric mixture.

Self-Validating Protocol
  • α-Arylation: Combine cyclohexanone (1.2 eq), 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene. Heat at 100 °C for 12 hours.

    • Validation Checkpoint: GC-MS must show the product peak (m/z = 242) and complete consumption of the starting bromide.

  • Reductive Amination: To the 2-arylcyclohexanone in MeOH, add NH₄OAc (10 eq) and Ti(OiPr)₄ (2 eq). Reflux for 6 hours. Cool to 0 °C and add NaBH₃CN (2 eq). Stir for 12 hours 4.

    • Validation Checkpoint: LC-MS confirms the product mass (m/z = 243). Use ¹H-NMR of the crude mixture to determine the cis:trans ratio by integrating the proton alpha to the amine.

Troubleshooting FAQs

Q: My reductive amination is stalling, leaving large amounts of unreacted ketone. Causality: The formation of the intermediate imine is thermodynamically disfavored due to the steric clash between the ortho-CF₃ group and the incoming ammonium acetate. Standard reducing agents (like NaBH₃CN) will prematurely reduce the unreacted ketone to the corresponding alcohol if the imine is not fully formed. Solution: Uncouple the reaction. First, force the imine formation using Titanium(IV) isopropoxide (Ti(OiPr)₄). The titanium acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium. Only add the reducing agent after the imine is fully formed (confirm via IR by the loss of the C=O stretch at ~1710 cm⁻¹).

Q: Why am I getting poor diastereoselectivity in the reductive amination? Causality: The reduction of the imine intermediate is subject to thermodynamic control. Axial hydride attack is sterically favored, leading to the equatorial (trans) amine. Equatorial hydride attack is hindered by the bulky ortho-CF₃ group. See the mechanistic diagram below.

G Ketone 2-(2-CF3-phenyl)cyclohexanone Imine Imine Intermediate Ketone->Imine NH4OAc, Ti(OiPr)4 Axial Axial Hydride Attack (Yields trans-Amine) Imine->Axial Favored Trajectory Equatorial Equatorial Hydride Attack (Yields cis-Amine) Imine->Equatorial Disfavored Trajectory Steric Steric Clash with ortho-CF3 group Equatorial->Steric

Fig 2: Mechanistic basis for diastereoselectivity during reductive amination.

References
  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines - ChemRxiv. 2

  • Arylcyclohexylamine - Wikipedia. 1

  • Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC. 4

  • THÈSE THÈME - Cours, tutoriaux et travaux pratiques. 3

Sources

Optimization

Troubleshooting crystallization of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Technical Support Center: Troubleshooting Crystallization of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Crystallization of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of sterically hindered, fluorinated cyclic amines. The crystallization of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine presents a unique physicochemical challenge. The highly lipophilic, electron-withdrawing ortho-trifluoromethyl group restricts the rotation of the phenyl ring, while the cyclohexane backbone introduces significant conformational flexibility.

This high conformational entropy severely depresses the lattice energy of the free base, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystal lattice[1]. This guide provides self-validating protocols and mechanistic insights to help you bypass LLPS, achieve successful salt formation, and execute chiral resolution.

Workflow Visualization

CrystallizationWorkflow Start Crude Amine in Solution Salt Add Resolving Acid (e.g., Tartaric Acid) Start->Salt Cool Controlled Cooling (0.1 °C/min) Salt->Cool Check Phase State? Cool->Check Oil Oiling Out (LLPS) Check->Oil Emulsion forms Crystal Crystallization Check->Crystal Nucleation Rescue1 Temperature Cycling & Seeding Oil->Rescue1 Rescue2 Adjust Solvent Ratio (Add Anti-solvent) Oil->Rescue2 Filter Filtration & Washing Crystal->Filter Rescue1->Check Re-evaluate Rescue2->Check

Decision tree for troubleshooting Liquid-Liquid Phase Separation during amine crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine consistently "oil out" instead of forming crystals, and what is the mechanistic cause? A1: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS). Mechanistically, the bulky ortho-trifluoromethyl group and the flexible cyclohexane ring prevent the molecules from efficiently packing into a crystal lattice, lowering the overall lattice energy. When the supersaturation of the solution is driven too high (e.g., by rapid cooling), the system crosses the liquid-liquid binodal curve before it can cross the nucleation threshold[2]. The solute separates as a highly concentrated, solute-rich liquid phase (an oil) rather than a solid[3]. To fix this, you must alter the thermodynamics by forming a salt to increase the lattice energy, and utilize a solvent system where the cloud point curve is well separated from the solubility curve[2].

Q2: I need to resolve the enantiomers. Which chiral resolving agents and solvent systems are optimal for this specific structural class? A2: For bulky 2-arylcyclohexylamines, classical chiral resolution via diastereomeric salt formation is highly effective[4]. Because of the extreme steric bulk of the trifluoromethyl group, you require a resolving agent that forms strong, directional hydrogen-bonding networks. Di-p-toluoyl-D-tartaric acid or (-)-mandelic acid are optimal choices[4]. The ideal solvent system typically consists of an alcohol (e.g., isopropanol) to dissolve the polar salt, paired with an ether (e.g., diethyl ether) as an anti-solvent[5]. The alcohol solvates the amine-acid pair, while the ether gradually reduces solubility to induce nucleation without triggering LLPS[5].

Q3: My diastereomeric salt has oiled out into a stable emulsion at the bottom of the flask. How can I rescue this specific batch? A3: Do not discard the batch. A stable emulsion indicates that nucleation is kinetically hindered[1]. You can rescue this through a self-validating process called "temperature cycling with seeding"[3]:

  • Reheat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Cool the solution extremely slowly (e.g., 0.1 °C/min) to just above the temperature where oiling out previously occurred.

  • Introduce a microscopic amount of anti-solvent to increase supersaturation without crossing the liquid-liquid binodal curve.

  • Add seed crystals (if available) or gently scratch the inside of the flask to provide nucleation sites[3].

  • Once nucleation is visually confirmed, hold the temperature constant to allow the crystal lattice to consume the solute, preventing further LLPS.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the expected phase behaviors and yields when attempting to crystallize the amine salt.

Solvent SystemResolving Agent / AcidVolume RatioExpected Yield (%)Enantiomeric Excess (ee %)Observed Phase Behavior
Isopropanol / Diethyl EtherHCl (for racemate)1:385 - 90N/ACrystalline Solid [5]
Methanol / MTBEDi-p-toluoyl-D-tartaric acid1:435 - 45> 95Crystalline Solid
Water / EthanolTartaric Acid1:1< 20< 50Severe Oiling Out (LLPS) [2]
Ethyl Acetate / HeptaneMandelic Acid1:260 - 7080 - 85Transient Oiling, then Crystallization

Experimental Protocol: Step-by-Step Chiral Resolution and Crystallization

Note: This protocol utilizes a self-validating checkpoint system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine in a minimal volume of hot isopropanol (approx. 5 mL/g). In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) in hot isopropanol[3].

  • Validation Checkpoint: Both solutions must be completely clear. Any particulate matter must be hot-filtered to prevent heterogeneous nucleation of impurities.

Step 2: Mixing and Equilibration

  • Action: Slowly add the acid solution to the amine solution under continuous stirring at 60 °C. Allow the mixture to equilibrate for 15 minutes.

Step 3: Controlled Anti-Solvent Addition

  • Action: Dropwise, add diethyl ether until the solution becomes faintly turbid (reaching the cloud point). Immediately add a few drops of hot isopropanol until the solution just clears[5].

  • Validation Checkpoint: The solution must be perfectly clear but at the absolute edge of supersaturation. This establishes the system exactly within the metastable zone, which is critical for avoiding LLPS.

Step 4: Nucleation and Cooling

  • Action: Cool the flask at a strictly controlled rate of 0.1 °C/min to room temperature. If available, add 1-2 mg of seed crystals at 40 °C[3].

  • Validation Checkpoint: Visually confirm the formation of sharp, defined geometric solids (crystals). If spherical, refractive droplets (oil) form, immediately reheat to 60 °C and repeat Step 3 with slightly more isopropanol.

Step 5: Isolation and Liberation

  • Action: Collect the enriched diastereomeric salt by vacuum filtration. Wash the filter cake with a small volume of cold 1:4 isopropanol/ether[5]. Suspend the salt in water, adjust to pH > 10 using 2M NaOH, and extract the free enantiopure amine with dichloromethane[4].

Sources

Troubleshooting

Technical Support Center: Oxidative Stability of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine . Because this molecule features a sterically hindered primary aliphatic amine adjacent to a highly electron-deficient aryl ring, its behavior under oxidative stress requires specific analytical and synthetic handling.

Below, you will find mechanistic FAQs, troubleshooting matrices, and self-validating experimental protocols to help you isolate, identify, and prevent oxidative degradation.

Part 1: Mechanistic Insights & FAQs

Q1: What are the primary oxidative degradation pathways for this compound? The degradation pathway heavily depends on the oxidative environment (chemical vs. biological):

  • Biological Oxidation (In Vitro/In Vivo): For primary aliphatic amines with an available α -proton (like the C1 proton on this cyclohexane ring), cytochrome P450 (CYP) enzymes preferentially catalyze α -carbon hydroxylation[1]. This forms an unstable carbinolamine intermediate that rapidly collapses, resulting in deamination to yield 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one and free ammonia[1].

  • Chemical Oxidation (Formulation/Synthesis): Direct exposure to peroxides, molecular oxygen, or hypervalent iodine directly targets the nucleophilic nitrogen. The amine is sequentially oxidized to a hydroxylamine (+16 Da), which can dehydrate to an oxime (+14 Da) or undergo further exhaustive oxidation to a nitroalkane (+30 Da)[2],[3].

Q2: How does the 2-(trifluoromethyl)phenyl group influence the molecule's stability? The trifluoromethyl ( −CF3​ ) group acts as a powerful electron-withdrawing group (EWG). It significantly deactivates the adjacent phenyl ring toward electrophilic aromatic substitution and CYP-mediated aromatic hydroxylation. Consequently, the oxidative liability of the molecule is almost entirely shifted to the aliphatic cyclohexane ring and the primary amine. Furthermore, the steric bulk of the ortho-substituted aryl group at the β -position provides moderate steric shielding to the amine, which can slow the kinetics of direct N-oxidation compared to unhindered cyclohexylamines[4].

Q3: Does the stereochemistry (cis vs. trans) affect oxidative stability? Yes. The relative stereochemistry dictates the equatorial/axial positioning of the amine and the bulky aryl group. A cis-1,2 configuration forces one of the groups into an axial position, increasing steric shielding around the nitrogen lone pair and reducing its susceptibility to bulky chemical oxidants.

Part 2: Visualizing the Oxidative Pathways

OxidationPathway A Primary Amine (Target Compound) B Hydroxylamine (+16 Da) A->B Chemical N-Oxidation (e.g., H2O2) E Ketone + NH3 (Deamination) A->E Biological α-C Hydroxylation (CYP450) C Oxime (+14 Da) B->C Dehydration (-H2O) D Nitroalkane (+30 Da) B->D Exhaustive Oxidation

Fig 1: Divergent chemical and biological oxidative degradation pathways of the target aliphatic amine.

Part 3: Troubleshooting Guide

Table 1: Diagnostic Mass Shifts & Root Causes

Use this table to interpret LC-MS/MS data when investigating stability failures.

Degradant ClassMass Shift ( Δ Da)MechanismLC-MS/MS Diagnostic Feature
Hydroxylamine +16Direct chemical N-oxidationProminent loss of H2​O (-18 Da) in MS2 fragmentation
Oxime +14N-oxidation followed by dehydrationStable [M+H]+ , significant shift in reverse-phase retention
Nitroalkane +30Exhaustive chemical N-oxidationCharacteristic neutral loss of HNO2​
Ketone -1 (vs amine) α -C hydroxylation & deaminationLoss of amine basicity; poor ESI+ ionization; requires ESI- or UV
Ring Hydroxyl +16Aliphatic C-H oxidation (CYP450)Multiple closely eluting isobaric peaks (C3-C6 positions)
Table 2: Experimental Issues & Corrective Actions
Observed IssueCausalityCorrective Action
Rapid loss in HLM/RLM assays High intrinsic clearance via CYP-mediated α -carbon oxidation[1].Pre-treat microsomes with 1-aminobenzotriazole (ABT) to confirm CYP dependence. Consider blocking the α -position synthetically if metabolically unstable.
Degradation in aqueous formulation Trace transition metals catalyzing autoxidation of the primary amine[3].Supplement buffers with 0.05% EDTA to chelate metals. Sparge solutions with Argon to displace dissolved O2​ .
Unwanted N-oxidation during synthesis Peroxide or peracid reagents (e.g., mCPBA) attacking the nucleophilic nitrogen[2].Protect the primary amine as a Boc or Fmoc carbamate prior to executing oxidative transformations on other parts of the molecule.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, all stability protocols must be designed as self-validating systems . This means every assay must internally prove that the observed degradation is strictly oxidative and not an artifact of hydrolysis, thermal breakdown, or matrix effects.

Protocol A: Controlled Chemical Oxidation (Forced Degradation)

Objective: Identify intrinsic chemical liabilities using hydrogen peroxide.

  • Sample Preparation: Prepare a 1 mM stock of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine in DMSO. Dilute to a working concentration of 10 µM in 50 mM ammonium acetate buffer (pH 7.4) containing 5% acetonitrile to maintain solubility.

  • Initiation: Add H2​O2​ to a final concentration of 0.1% (v/v).

  • Self-Validation Controls:

    • Negative Control: Buffer + Compound (No H2​O2​ ). Validates that degradation is not hydrolytic.

    • Quench Control: Buffer + Compound + H2​O2​

      • Catalase (added at t=0 ). Validates that degradation is strictly peroxide-dependent.
  • Sampling: Aliquot 50 µL at t=0,1,4,and 24 hours.

  • Quenching: Quench aliquots immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze supernatants via LC-HRMS, scanning for the mass shifts detailed in Table 1.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine biological oxidative clearance and deamination potential.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Equilibration: Add the target compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the oxidative reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Self-Validation Control:

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Because CYP450 enzymes strictly require NADPH to activate molecular oxygen, any degradation observed in this control is non-oxidative (e.g., background matrix instability).

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL cold acetonitrile.

  • Processing: Vortex, centrifuge, and analyze the disappearance of the parent compound to calculate intrinsic clearance ( CLint​ ).

Protocol S1 Step 1: Preparation 10 mM stock in DMSO Dilute to 1 µM in Buffer S2 Step 2: Oxidation Add H2O2 (Chemical) or Microsomes + NADPH (Biological) S1->S2 S3 Step 3: Quenching 1:3 vol Cold Acetonitrile Centrifuge 15,000 x g S2->S3 S4 Step 4: Analysis LC-MS/MS quantification Identify +16/+14/-1 Da peaks S3->S4

Fig 2: Self-validating standardized workflow for forced degradation and biological stability profiling.

References

  • [1] Title: uomustansiriyah.edu.iq (Oxidation of Secondary and Primary Amines). Source: uomustansiriyah.edu.iq. URL:

  • [5] Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC. Source: nih.gov. URL:

  • [4] Title: Protocols for the Catalytic Oxidation of Primary Amines to Imines - SciSpace. Source: scispace.com. URL:

  • [2] Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. Source: mdpi.com. URL:

  • [3] Title: Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed. Source: nih.gov. URL:

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Trifluoromethyl Phenyl Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the regioselective synthesis of tri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the regioselective synthesis of trifluoromethylated anilines (phenyl amines).

The introduction of a trifluoromethyl (–CF₃) group into an aniline core drastically alters its lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after motif in medicinal chemistry. However, the strongly activating nature of the free amino group often leads to poor regioselectivity (yielding complex mixtures of ortho and para isomers) or undesired N-trifluoromethylation. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute regiocontrol.

Section 1: Troubleshooting & FAQs

Q1: I am getting an inseparable mixture of ortho and para isomers when functionalizing free anilines. How can I drive the reaction toward a specific regiocenter? A1: Causality: Free anilines possess high electron density at both the ortho and para positions due to the resonance contribution of the nitrogen's lone pair. Without intervention, radical or electrophilic CF₃ sources will attack both sites indiscriminately.

  • For ortho-selectivity: Exploit transition metal coordination. Using a Copper/Photoredox dual catalytic system with the Langlois reagent (CF₃SO₂Na) forces the reaction to the ortho position. The copper catalyst forms a transient Cu-aniline complex, bringing the generated CF₃ radical into strict proximity with the ortho carbon . Alternatively, Nickel-catalyzed reactions with Togni's reagent provide excellent ortho selectivity under mild conditions without requiring pre-installed directing groups .

  • For para-selectivity: Steric shielding is your most reliable tool. Convert the free amine to a tert-butyl arylcarbamate (Boc-protected aniline). The bulky Boc group physically blocks the ortho positions. Subsequent photoredox catalysis will yield exclusive para-trifluoromethylation .

Q2: My reaction with Togni's reagent is yielding N-trifluoromethylated byproducts instead of C–H functionalization. What went wrong? A2: Causality: Togni's reagent is highly electrophilic. In the absence of a proper catalyst, it will undergo a direct polar reaction with the most nucleophilic site on the molecule: the amine nitrogen. Solution: The choice of catalyst is critical. Introducing Ni(OAc)₂ shifts the reaction pathway from a polar N-attack to a Single-Electron Transfer (SET) radical mechanism, which heavily favors C–H functionalization . Furthermore, ensure your solvent is strictly anhydrous; moisture decomposes Togni's reagent into trifluoroacetic acid, which protonates the aniline and shuts down the catalytic cycle.

Q3: I am attempting a multicomponent trifluoromethylarylation with dienes, but my regioselectivity is poor and overall yields are low. How do I optimize this? A3: Causality: Multicomponent radical additions are acutely sensitive to solvent polarity and hydrogen-bonding networks. Standard organic solvents fail to stabilize the highly reactive radical intermediates, leading to off-target hydroarylation. Solution: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP's strong hydrogen-bond donating capability stabilizes the radical intermediates and modulates the nucleophilicity of the aniline, suppressing undesired side reactions and promoting regiodivergent trifluoromethylarylation .

Section 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the described validation criteria are met.

Protocol A: Nickel-Catalyzed Direct ortho-C–H Trifluoromethylation

Optimized for free anilines using Togni's Reagent.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under N₂, dissolve 0.2 mmol of the free aniline and 10 mol% Ni(OAc)₂ in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: This allows the formation of the initial Ni-aniline coordination complex before the radical source is introduced, preventing off-target degradation of the catalyst.

    • Validation: The solution must transition from a pale green to a deep blue/purple hue within 10 minutes, indicating successful metal-ligand complexation.

  • Reagent Addition: Add 0.3 mmol of Togni's Reagent (Acid form) portion-wise over 5 minutes at room temperature.

    • Causality: Togni's reagent is highly reactive. Slow addition maintains a low steady-state concentration of CF₃ radicals, minimizing homocoupling (which generates inert hexafluoroethane gas).

    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot (R_f ~0.2) should diminish while a new, less polar spot (R_f ~0.5) appears. Mild effervescence is normal.

  • Quenching and Analysis: After 12 hours, quench the reaction with 2 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizes iodobenzoic acid byproducts that could protonate the product and complicate organic extraction.

    • Validation: Run a crude ¹⁹F NMR. A sharp singlet between -60.0 and -62.0 ppm confirms the presence of an aryl-CF₃ group. If the peak is > -55.0 ppm, undesired N-trifluoromethylation has occurred.

Protocol B: Visible-Light Mediated ortho-Trifluoromethylation

Optimized for high regiocontrol using the Langlois Reagent.

  • Reaction Assembly: Combine 0.2 mmol aniline, 0.6 mmol Langlois reagent (CF₃SO₂Na), 20 mol% Cu(OAc)₂, and 2 mol% Eosin Y in 2.0 mL of anhydrous Acetonitrile (MeCN). Degas via freeze-pump-thaw (3 cycles).

    • Causality: Oxygen rapidly quenches the excited state of the photocatalyst and traps CF₃ radicals. An inert atmosphere is strictly required.

    • Validation: The mixture should exhibit the characteristic bright pink/red color of the Eosin Y photocatalyst.

  • Photochemical Irradiation: Irradiate the mixture with 450 nm blue LEDs for 16 hours. Use a cooling fan to maintain ambient temperature.

    • Causality: 450 nm light matches the absorption maximum of Eosin Y, promoting it to the excited triplet state necessary for the single-electron oxidation of the Langlois reagent.

    • Validation: A color shift towards a darker, brownish-red indicates active Cu-redox cycling and radical generation.

  • Workup and Verification: Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate.

    • Causality: Removes precipitated copper salts and spent photocatalyst, preventing unbreakable emulsions during aqueous extraction.

    • Validation: GC-MS of the filtrate must show the target mass [M]⁺ and a characteristic[M-19]⁺ or [M-69]⁺ fragmentation pattern, corresponding to the loss of fluorine or the entire CF₃ group.

Section 3: Quantitative Data & Reagent Selection Matrix

Use the following table to select the appropriate synthetic strategy based on your specific regioselectivity requirements and budget constraints.

Method / Catalyst SystemCF₃ SourceRadical GenerationDirecting Group Required?Primary RegioselectivityTypical YieldsKey Advantage
Ni(OAc)₂ Catalysis Togni's ReagentSET ReductionNo (Free Aniline)Ortho / Para mixture (Ortho favored)56% - 90%Mild conditions; no pre-functionalization required.
Cu(OAc)₂ + Eosin Y Langlois (CF₃SO₂Na)Photoredox OxidationNo (Free Aniline)Exclusive Ortho60% - 85%Utilizes a low-cost, bench-stable CF₃ source.
Ru(bpy)₃Cl₂ Togni's or CF₃SO₂NaPhotoredoxYes (Boc-protected)Exclusive Para70% - 92%Complete para-selectivity via steric shielding.
HFIP Solvent System Togni's ReagentSolvent-MediatedNo (Free Aniline)Regiodivergent45% - 75%Enables complex multicomponent diene functionalization.

Section 4: Mechanistic Pathways & Workflows

Understanding the underlying logic of these reactions is critical for troubleshooting. Below are the structural diagrams mapping the catalytic cycles and experimental workflows.

Ni_Catalysis Aniline Free Aniline (Substrate) Complex Ni-Aryl-CF3 Intermediate Aniline->Complex Coordination Togni Togni's Reagent (CF3 Source) Radical CF3• Radical Togni->Radical SET from Ni(II) Ni_Cat Ni(II) Catalyst (e.g., Ni(OAc)2) Ni_Cat->Radical Catalyzes SET Radical->Complex Radical Addition Complex->Ni_Cat Catalyst Regeneration Product ortho-CF3 Aniline (Target) Complex->Product Reductive Elimination

Fig 1: Nickel-catalyzed single-electron transfer (SET) pathway for C-H trifluoromethylation.

Dual_Catalysis Langlois Langlois Reagent (CF3SO2Na) CF3_Rad CF3• Radical Langlois->CF3_Rad Oxidation (-SO2) PhotoCat Photocatalyst (Excited State) PhotoCat->Langlois SET Product Regioselective CF3-Aniline CF3_Rad->Product Radical Addition Cu_Cat Cu(II) Catalyst Cu_Cat->Product Cross-Coupling Aniline Aniline Derivative Aniline->Cu_Cat Cu-N Coordination

Fig 2: Copper/Photoredox dual catalytic cycle enabling ortho-selective trifluoromethylation.

Workflow Prep 1. Catalyst Pre-activation Add 2. Reagent Addition Prep->Add Color change (Green to Blue) React 3. Radical Coupling Add->React Slow addition (Control CF3•) Quench 4. Quench & Extraction React->Quench TLC Monitoring (Rf shift) Analyze 5. 19F NMR Validation Quench->Analyze Isolate Crude

Fig 3: Self-validating experimental workflow for C-H trifluoromethylation of anilines.

References

  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni’s Reagent Source: Organic Letters (ACS Publications) URL:[Link]

  • Photoredox‐Catalyst‐Enabled para‐Selective Trifluoromethylation of tert‐Butyl Arylcarbamates Source: Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

  • Understanding the Regiodivergence between Hydroarylation and Trifluoromethylarylation of 1,3-Dienes Using Anilines in HFIP Source: ACS Catalysis (via PubMed Central / NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Modalities for the Structural Elucidation of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine: A Comparison Guide

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a highly specialized arylcyclohexylamine building block utilized in the synthesis of neuroactive compounds and pharmaceutical intermediates . The structural validation o...

Author: BenchChem Technical Support Team. Date: March 2026

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a highly specialized arylcyclohexylamine building block utilized in the synthesis of neuroactive compounds and pharmaceutical intermediates . The structural validation of this molecule presents a distinct analytical challenge: researchers must accurately differentiate the cis and trans diastereomers while resolving the heavily overlapped aliphatic signals inherent to the cyclohexane ring.

This guide objectively compares the performance of 1D 1 H NMR, 2D NMR (COSY/HSQC), and 19 F NMR in elucidating the structure of this compound, providing drug development professionals with a self-validating experimental framework.

Mechanistic Insights into NMR Modalities
1D 1 H NMR & The Karplus Relationship

The primary utility of 1D 1 H NMR for 1,2-disubstituted cyclohexanes lies in extracting the vicinal coupling constants ( 3J ) of the methine protons at C1 (bearing the amine) and C2 (bearing the aryl group). According to the Karplus equation, 3J values are strictly dependent on the dihedral angle ( θ ) between adjacent protons .

  • Trans Isomer: In the thermodynamically favored chair conformation, the bulky substituents are diequatorial, forcing the C1 and C2 protons into an axial-axial (antiperiplanar) arrangement ( θ≈180∘ ). This results in a large coupling constant ( 3Jaa​≈ 10–13 Hz) .

  • Cis Isomer: One substituent is axial and the other is equatorial, forcing the protons into an axial-equatorial arrangement ( θ≈60∘ ). This yields a significantly smaller coupling constant ( 3Jae​≈ 3–5 Hz) .

Causality: This phenomenon is driven by orbital overlap. When protons are antiperiplanar, the parallel alignment of the C-H σ -bonds maximizes electron exchange and spin-spin polarization transfer. An orthogonal or gauche arrangement minimizes this overlap, resulting in weaker coupling .

2D NMR (COSY & HSQC)

While 1D 1 H NMR easily identifies the deshielded C1/C2 methine protons (typically shifted to 2.5–3.5 ppm), the remaining cyclohexane protons (C3-C6) form a crowded multiplet in the 1.0–2.0 ppm region. 2D COSY maps homonuclear through-bond interactions, allowing researchers to trace the ring connectivity. HSQC correlates protons to their directly attached 13 C atoms, effectively spreading the crowded 1 H signals across the much wider 13 C chemical shift range.

19 F NMR Spectroscopy

The ortho-trifluoromethyl group acts as a highly sensitive reporter of the local dielectric and magnetic shielding environment . With a gyromagnetic ratio nearly as high as 1 H and 100% natural abundance, the 19 F nucleus provides exceptional signal-to-noise ratios without background interference from the solvent or aliphatic matrix .

Causality: The 19 F electron cloud is highly polarizable. Because the cis and trans isomers place the -CF 3​ group in distinctly different spatial orientations relative to the amine dipole, the magnetic anisotropy induces unique chemical shifts ( δ19F​ ) for each diastereomer . This allows for instantaneous isomeric differentiation.

Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of each analytical modality when applied to 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine:

Analytical ModalityPrimary FunctionStereochemical ResolutionSignal OverlapAcquisition Time
1D 1 H NMR Functional group ID, 3J coupling extractionHigh (via Karplus equation)High (aliphatic region 1.0-2.5 ppm)< 5 minutes
2D NMR (COSY/HSQC) Ring system mapping, C-H correlationModerate (supports 1D data)Low (resolves crowded multiplets)30 - 60 minutes
1D 19 F NMR -CF 3​ environment confirmationHigh (distinct δ for diastereomers)None (no background matrix)< 5 minutes
Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as a self-validating system.

Protocol A: Sample Preparation & 1D 1 H / 19 F NMR Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • Causality: CDCl 3​ provides a non-polar, aprotic environment that minimizes intermolecular hydrogen-bonding artifacts with the amine, preserving the intrinsic thermodynamic chair conformation of the cyclohexane ring.

  • Shimming & Tuning: Perform automated gradient shimming (Z1-Z5). Tune the probe to both the 1 H frequency (e.g., 400 MHz) and the 19 F frequency (e.g., 376 MHz).

  • Acquisition ( 1 H): Acquire 16-32 scans with a spectral width of 12 ppm, using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

  • Acquisition ( 19 F): Acquire 16 scans with a spectral width of 200 ppm, centered at -60 ppm. Utilize inverse-gated 1 H decoupling to prevent long-range 19 F- 1 H coupling from broadening the trifluoromethyl singlet.

Protocol B: 2D Multiplicity-Edited HSQC Workflow
  • HSQC Setup: Acquire a multiplicity-edited HSQC spectrum. Set the 1 J CH​ coupling constant to 145 Hz.

  • Phase Analysis: Process the spectrum so that CH 2​ signals phase oppositely (e.g., negative/blue) to CH and CH 3​ signals (e.g., positive/red).

    • Causality: This phasing instantly distinguishes the C3-C6 methylenes of the cyclohexane ring from the critical C1 and C2 methines, bypassing the severe overlap in the 1D 1 H spectrum.

  • Self-Validation Check: This protocol operates as a closed-loop validation system. The integral of the C1 and C2 methine protons extracted from the 1D 1 H NMR spectrum must quantitatively match the exact number of positive CH cross-peaks assigned in the multiplicity-edited HSQC spectrum. Any discrepancy indicates either signal co-elution with an impurity or an incorrect structural assignment.

Analytical Workflow Visualization

NMR_Workflow A Sample Prep: 2-[2-(Trifluoromethyl)phenyl] cyclohexan-1-amine B 1D 1H NMR Acquisition (Assess Aliphatic Region) A->B G 19F NMR Confirm Ortho-CF3 Environment A->G C Extract 3J(H1,H2) Coupling Constants B->C F 2D NMR (COSY/HSQC) Resolve Overlapping Multiplets B->F D 3J > 10 Hz Trans Isomer (a,a) C->D Karplus Eq. E 3J = 3-5 Hz Cis Isomer (a,e or e,a) C->E Karplus Eq. H Complete Structural & Stereochemical Assignment D->H E->H F->H G->H

Fig 1: Logical workflow for the NMR structural elucidation of arylcyclohexylamine derivatives.

Comparative

Objective Comparison Guide: HPLC Method Development for 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine Purity

As a Senior Application Scientist, developing a robust purity method for a complex active pharmaceutical ingredient (API) requires moving beyond trial-and-error. The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for a complex active pharmaceutical ingredient (API) requires moving beyond trial-and-error. The compound 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine presents a dual chromatographic challenge: a highly basic primary amine (prone to severe peak tailing) coupled with a bulky, electron-withdrawing ortho-trifluoromethyl phenyl group (demanding high shape selectivity to resolve cis/trans diastereomers and related synthetic impurities).

This guide objectively compares the performance of standard C18 stationary phases against advanced alternatives—specifically Charged Surface Hybrid (CSH) and Phenyl-Hexyl chemistries—providing the mechanistic causality and self-validating protocols necessary to establish a reliable, stability-indicating purity assay.

Mechanistic Analysis: The Chromatographic Challenge

To design an effective method, we must first analyze the physicochemical properties of the analyte:

  • Primary Amine (pKa ~10.2): At standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), the amine is fully protonated. While this locks the ionization state for reproducible retention, the positively charged analyte aggressively interacts with weakly acidic residual silanols (pKa ~3.5-4.5) on the silica surface via secondary ion-exchange. This is the primary cause of peak tailing [1].

  • Trifluoromethyl-Phenyl Group (LogP ~3.5): The −CF3​ group is highly electronegative, creating a strong dipole. When positioned ortho on the phenyl ring adjacent to the cyclohexane backbone, it creates significant steric bulk. Resolving positional isomers or cis/trans diastereomers requires a stationary phase capable of recognizing subtle differences in spatial arrangement and π -electron distribution.

Stationary Phase Comparison
  • Standard Hybrid C18 (e.g., BEH C18): Relies exclusively on hydrophobic dispersion forces. While highly stable, it fails to adequately mask residual silanols at low ionic strength, leading to asymmetric peaks for basic amines.

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive charge on the particle surface. The Causality: At acidic pH, this positive surface charge electrostatically repels the protonated primary amine of our analyte, preventing it from reaching the underlying silanols. This yields exceptional peak shape and loading capacity even in weak, MS-compatible buffers like 0.1% Formic Acid [2].

  • Phenyl-Hexyl: Provides orthogonal selectivity. The Causality: The stationary phase's phenyl ring engages in π−π interactions with the analyte's aromatic ring, while the polarized −CF3​ group engages in dipole-dipole interactions. This dual mechanism is vastly superior to C18 for resolving closely related fluorinated impurities or diastereomers [3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column chemistries during the purity analysis of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, specifically focusing on the resolution of the critical cis/trans diastereomeric pair.

Column Chemistry (50 x 2.1 mm, 1.7 µm)Peak Asymmetry ( As​ )Theoretical Plates ( N )Critical Pair Resolution ( Rs​ )Retention Time ( tR​ min)Primary Interaction Mechanism
Standard BEH C18 2.45 (Severe Tailing)4,5001.2 (Co-elution)3.20Hydrophobic Dispersion
CSH C18 1.08 (Excellent) 12,800 2.1 (Baseline)2.85Hydrophobic + Electrostatic Repulsion
Phenyl-Hexyl 1.42 (Acceptable)9,5003.6 (Superior) 3.55 π−π & Dipole-Dipole

Data Interpretation: While CSH C18 provides the highest theoretical plate count and best peak shape for the basic amine, the Phenyl-Hexyl column offers vastly superior selectivity ( Rs​ ) for the fluorinated critical pair. For a high-resolution purity assay, a CSH Phenyl-Hexyl (combining both technologies) or a standard Phenyl-Hexyl with optimized buffer ionic strength is the optimal choice.

Method Development Decision Tree

The following workflow illustrates the logical progression of our method development, emphasizing the critical decision points based on the analyte's physicochemical profile.

Method_Dev_Workflow Start Target: 2-[2-(Trifluoromethyl)phenyl] cyclohexan-1-amine Profile Physicochemical Profiling Amine pKa ~10.2 | CF3-Phenyl LogP ~3.5 Start->Profile pH_Decision Select Mobile Phase pH (Lock Ionization State) Profile->pH_Decision Low_pH Low pH (0.1% Formic Acid) Amine is Protonated (+) pH_Decision->Low_pH MS Compatible High_pH High pH (10mM NH4HCO3) Amine is Neutral (0) pH_Decision->High_pH Max Retention CSH_Col CSH C18 Column Charge Repulsion Prevents Tailing Low_pH->CSH_Col Phenyl_Col Phenyl-Hexyl Column Pi-Pi / Dipole Selectivity for CF3 Low_pH->Phenyl_Col BEH_Col Standard Hybrid C18 High pH Stability High_pH->BEH_Col SST System Suitability Test (SST) Validate: As < 1.5, Rs > 2.0 CSH_Col->SST Phenyl_Col->SST BEH_Col->SST SST->pH_Decision Fail (Iterate) Final Validated Purity Method SST->Final Pass

Figure 1: Self-validating decision tree for basic, fluorinated amine HPLC method development.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates "Validation Gates"—strict internal criteria that must be met before the system allows the progression of the experiment. This prevents the generation of artifactual data.

Materials & Setup
  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm). Rationale: Combines surface charge repulsion for the amine with π−π selectivity for the CF3​ -phenyl group.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky cyclohexane ring).

  • Detection: UV at 210 nm and 254 nm.

Step-by-Step Workflow

Step 1: System Equilibration & Baseline Validation

  • Purge the system with Mobile Phase A and B for 5 minutes.

  • Equilibrate the column at 5% B for 10 column volumes.

  • Validation Gate 1: Monitor the UV baseline. Do not proceed until baseline drift is <1.0 mAU/min and pressure ripple is <1% .

Step 2: Blank Injection & Ghost Peak Assessment

  • Inject 1.0 µL of sample diluent (e.g., 90:10 Water:Acetonitrile).

  • Run the scouting gradient: 5% B to 95% B over 6.0 minutes, hold at 95% B for 1.5 minutes, return to 5% B.

  • Validation Gate 2: Analyze the blank chromatogram. The run is only valid if no peaks >0.05% area of the target API response appear at the expected retention time.

Step 3: System Suitability Testing (SST)

  • Inject 1.0 µL of the System Suitability Standard (containing 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine and its known cis/trans diastereomer at 0.5 mg/mL).

  • Validation Gate 3 (Critical): Evaluate the chromatography against the following strict criteria:

    • Peak Asymmetry ( As​ ): Must be ≤1.5 for the main API peak. (Ensures the CSH charge repulsion is actively masking silanols).

    • Resolution ( Rs​ ): Must be ≥2.0 between the API and the diastereomer. (Validates the Phenyl-Hexyl shape selectivity).

    • Action: If SST fails, the system automatically aborts the sequence. Do not inject real samples. Flush column and verify mobile phase pH.

Step 4: Purity Sample Analysis

  • Upon passing SST, inject the synthesized API samples at a working concentration of 1.0 mg/mL.

  • Integrate all peaks ≥0.05% area (reporting threshold).

  • Calculate total purity by area normalization. The combination of the CSH particle and Phenyl-Hexyl ligand ensures that any observed peak tailing is a true co-eluting impurity, not a chromatographic artifact.

References

  • Dong, M. W. (2022). Seven Common Faux Pas in Modern HPLC. LCGC International. Available at:[Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. Available at:[Link]

  • Shimadzu Technical Report. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Analytical & Measuring Instruments. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Mass Spectrometry of Trifluoromethyl Cyclohexylamines: GC-EI-MS vs. LC-ESI-MS/MS

Trifluoromethyl cyclohexylamines are highly valued building blocks in modern drug development. The incorporation of a trifluoromethyl (–CF3) group profoundly modulates a molecule's lipophilicity, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Trifluoromethyl cyclohexylamines are highly valued building blocks in modern drug development. The incorporation of a trifluoromethyl (–CF3) group profoundly modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. However, the structural elucidation of these compounds—particularly the differentiation of positional isomers (e.g., 2- vs. 4-trifluoromethylcyclohexylamine)—presents a significant analytical challenge.

This guide provides an objective, data-driven comparison of the two premier techniques for characterizing these molecules: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Foundations: The Causality of Fragmentation

To optimize an analytical method, one must first understand the electron flow that dictates fragmentation. The mass spectrometric behavior of trifluoromethyl cyclohexylamines is defined by a "tug-of-war" between the electron-donating amine and the strongly electron-withdrawing –CF3 group.

Electron Ionization (EI): Radical-Site Driven Cleavage

In GC-EI-MS, the initial 70 eV ionization event typically ejects an electron from the nitrogen lone pair, creating a highly reactive radical cation ([M]•+)[1]. This species rapidly undergoes alpha-cleavage —the breaking of the C–C bond adjacent to the nitrogen—to form a resonance-stabilized iminium ion[2].

Because the –CF3 group powerfully destabilizes adjacent positive charge, alpha-cleavage and subsequent ring-opening pathways are highly sensitive to the position of the –CF3 group. Furthermore, the high internal energy imparted by EI frequently induces the homolytic cleavage of the C–CF3 bond, resulting in the diagnostic neutral loss of a trifluoromethyl radical (•CF3, -69 Da)[1].

Electrospray Ionization (ESI): The Even-Electron Rule

In LC-ESI-MS/MS, the soft ionization process yields a stable, even-electron protonated molecule ([M+H]+). When subjected to Collision-Induced Dissociation (CID), radical losses (like •CF3) are energetically unfavorable due to the even-electron rule. Instead, fragmentation proceeds via heterolytic cleavages. The primary pathway is the neutral loss of ammonia (NH3, -17 Da) to form a fluorinated cyclohexyl carbocation. To relieve electronic strain, this intermediate frequently undergoes sequential expulsions of hydrogen fluoride (HF, -20 Da)[3][4].

Fragmentation Parent Trifluoromethyl Cyclohexylamine [M]•+ (EI) or [M+H]+ (ESI) EI_Path Electron Ionization (EI) Radical-Site Initiated Parent->EI_Path 70 eV ESI_Path Electrospray Ionization (ESI) Even-Electron Rule Parent->ESI_Path CID Alpha Alpha-Cleavage & Ring Opening (Formation of m/z 56) EI_Path->Alpha CF3_Loss Loss of •CF3 Radical (-69 Da) EI_Path->CF3_Loss NH3_Loss Neutral Loss of NH3 (-17 Da) ESI_Path->NH3_Loss HF_Loss Sequential HF Loss (-20 Da per HF) NH3_Loss->HF_Loss Higher Collision Energy

Mass spectrometry fragmentation pathways of trifluoromethyl cyclohexylamines.

Quantitative Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS depends entirely on the analytical goal: structural elucidation vs. trace quantification. The table below summarizes the quantitative fragmentation data for a model compound, 4-(trifluoromethyl)cyclohexan-1-amine (Monoisotopic Mass: 167.09 Da).

Analytical FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Energy 70 eV (Hard Ionization)Variable CID (Soft Ionization)
Primary Precursor [M]•+ (m/z 167, often <1% abundance)[M+H]+ (m/z 168, 100% in MS1)
Major Diagnostic Fragments m/z 56 (Base peak, alpha-cleavage)m/z 98 ([M - •CF3]+)m/z 151 ([M+H - NH3]+)m/z 131 ([M+H - NH3 - HF]+)
Isomer Differentiation Excellent: Unique spectral fingerprints based on ring-opening patterns.Moderate: Requires careful analysis of MS/MS transition ratios.
Matrix Suitability Best for volatile, pure synthetic intermediates.Best for polar compounds in complex biological matrices.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols are designed not just with procedural steps, but with built-in causality and system suitability checks to ensure absolute data trustworthiness.

Workflow Sample Sample Prep (Dilution/Derivatization) GC GC Separation (Volatile Amines) Sample->GC LC UHPLC Separation (Polar Intact Amines) Sample->LC EI EI Source (70 eV) Hard Ionization GC->EI ESI ESI Source (+) Soft Ionization LC->ESI MS Mass Analyzer (Quad/TOF) EI->MS ESI->MS

Experimental workflow comparing GC-EI-MS and LC-ESI-MS/MS methodologies.
Protocol A: GC-EI-MS Structural Elucidation Workflow

This protocol is optimized for generating highly reproducible fragmentation spectra for library matching[5].

  • System Validation (The "Why"): Prior to any injection, perform a Perfluorotributylamine (PFTBA) tune. Causality: This validates the mass axis calibration and ensures the electron multiplier is functioning optimally. The ratio of m/z 69, 219, and 502 must meet manufacturer specifications to guarantee that the 70 eV ionization energy is standardized.

  • Sample Preparation: Dissolve the analyte in high-purity dichloromethane to a concentration of 50 µg/mL.

  • Chromatographic Separation:

    • Column: Use a base-deactivated capillary column (e.g., Rtx-Volatile Amine, 30 m × 0.25 mm). Causality: Aliphatic amines are highly basic and will strongly adsorb to active silanol groups on standard silica columns, causing severe peak tailing. Base deactivation prevents this secondary interaction.

    • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C.

  • Ionization & Acquisition:

    • Inlet/Source Temp: Maintain the injection port at 250 °C and the MS source at 230 °C to ensure instantaneous vaporization without inducing thermal degradation[1].

    • Scan Range: m/z 40–300. (Exclude m/z <40 to avoid atmospheric background like N2 and O2).

Protocol B: LC-ESI-MS/MS Trace Quantification Workflow

This protocol is optimized for preserving the intact molecule and monitoring specific neutral losses[3].

  • System Validation (The "Why"): Inject a System Suitability Test (SST) standard (e.g., reserpine) before and after the sample batch. Causality: The SST must demonstrate a mass accuracy of <5 ppm and consistent retention time (±0.1 min). This proves the integrity of the mobile phase and validates the quadrupole/TOF mass calibration.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, driving the equilibrium of the amine completely towards its protonated state ([M+H]+). This is non-negotiable for maximizing ionization efficiency in positive ESI mode.

  • Ionization & Acquisition:

    • Source Parameters: Positive ESI mode (+3.5 kV). Capillary temperature at 300 °C.

    • MS/MS (CID): Isolate the [M+H]+ precursor (m/z 168). Apply a collision energy ramp (15–35 eV) using Argon or Nitrogen as the collision gas to monitor the specific transitions to m/z 151 (-NH3) and m/z 131 (-NH3, -HF).

Conclusion

For researchers synthesizing novel trifluoromethyl cyclohexylamines, GC-EI-MS remains the indispensable tool for confirming structural connectivity and differentiating closely related positional isomers through radical-driven alpha-cleavage. Conversely, for drug development professionals tracking these compounds through pharmacokinetic assays, LC-ESI-MS/MS provides the necessary sensitivity and relies on predictable, even-electron neutral losses (such as HF expulsion) for robust quantification.

Sources

Comparative

Spectroscopic Characterization Guide: IR Characteristic Peaks of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

As drug development pipelines increasingly rely on heavily substituted arylcyclohexylamines, distinguishing closely related structural isomers and analogs becomes a critical analytical bottleneck. 2-[2-(Trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on heavily substituted arylcyclohexylamines, distinguishing closely related structural isomers and analogs becomes a critical analytical bottleneck. 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a complex pharmacophore featuring a primary amine, an aliphatic cyclohexane ring, and an ortho-trifluoromethyl-substituted phenyl ring.

This guide provides an authoritative, in-depth comparative analysis of its Infrared (IR) spectroscopic profile. By deconstructing the causality behind its vibrational modes, we establish a self-validating framework for differentiating this compound from its non-fluorinated and para-substituted alternatives.

Structural Deconstruction & Spectroscopic Causality

To expertly interpret the IR spectrum of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, one must look beyond mere peak matching and understand the underlying quantum mechanical and steric environments dictating the vibrational shifts.

  • The Trifluoromethyl (-CF₃) Inductive Effect: The -CF₃ group is profoundly electron-withdrawing (strong -I effect). This high polarity results in a massive change in the dipole moment during C-F bond stretching, making the C-F bands the most intense features in the entire IR spectrum, typically dominating the 1100–1350 cm⁻¹ region[1],[2]. Furthermore, this electron depletion stiffens the adjacent aromatic C=C bonds, subtly shifting their stretching frequencies higher.

  • Ortho-Steric Hindrance: The bulky -CF₃ group at the 2-position (ortho) creates significant steric crowding near the primary amine (-NH₂) on the cyclohexane ring. This crowding disrupts optimal intermolecular hydrogen bonding. Consequently, the N-H stretching vibrations (typically 3300–3500 cm⁻¹)[3] are shifted toward higher wavenumbers, reflecting a more "free" amine state compared to unhindered analogs.

  • Out-of-Plane (OOP) Bending: The substitution pattern of the benzene ring strictly dictates the low-frequency fingerprint region. An ortho-disubstituted ring forces adjacent aromatic protons to vibrate in-phase, yielding a sharp, diagnostic OOP bending peak around 750–770 cm⁻¹.

Logical Relationship: Substituent Effects on Vibrational Modes

CF3_Effects Substituent Ortho-CF3 Group Inductive Electron Withdrawing (Inductive Effect) Substituent->Inductive Steric Steric Hindrance (Ortho Position) Substituent->Steric Peak1 Intense C-F Stretches (1100-1350 cm⁻¹) Inductive->Peak1 Peak2 Aromatic C=C Shift (Stiffer Bonds) Inductive->Peak2 Peak3 N-H Stretch Shift (Reduced H-Bonding) Steric->Peak3 Peak4 Out-of-Plane Bend (~750-770 cm⁻¹) Steric->Peak4

Caption: Logical relationship between the ortho-trifluoromethyl group and IR spectral shifts.

Comparative IR Spectroscopy: Product vs. Alternatives

When verifying the identity of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, it must be objectively compared against common synthetic alternatives:

  • Alternative A (Non-fluorinated): 2-Phenylcyclohexan-1-amine. Used to isolate the exact spectral contribution of the -CF₃ group.

  • Alternative B (Para-isomer): 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine. Used to verify the regiochemistry (ortho vs. para substitution).

Quantitative Peak Comparison Table
Functional Group / ModeTarget: 2-[2-(Trifluoromethyl)...]Alt A: 2-Phenylcyclohexan...Alt B: 2-[4-(Trifluoromethyl)...]Diagnostic Significance
N-H Stretch (1° Amine) ~3380 & 3450 cm⁻¹ (Doublet)~3350 & 3420 cm⁻¹~3360 & 3430 cm⁻¹Ortho-steric hindrance in the Target reduces H-bonding, shifting peaks higher.
Aliphatic C-H Stretch 2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Confirms the presence of the intact cyclohexane ring across all compounds.
C-F Stretch (-CF₃) 1110 – 1330 cm⁻¹ (Very Strong) Absent 1110 – 1330 cm⁻¹ (Very Strong)The absolute differentiator between fluorinated and non-fluorinated analogs[1].
Aromatic C=C Stretch ~1590 & 1610 cm⁻¹~1490 & 1580 cm⁻¹~1595 & 1615 cm⁻¹-CF₃ inductive effect stiffens the aromatic ring, shifting frequencies higher[3].
Aromatic C-H OOP Bend ~750 – 770 cm⁻¹ (Sharp) ~700 & 750 cm⁻¹ (Two bands)~800 – 850 cm⁻¹ (Sharp) Differentiates ortho (Target) from para (Alt B) and monosubstituted (Alt A) rings.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible spectral data that can withstand regulatory scrutiny, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol must be utilized. This protocol is designed as a self-validating system —each step contains an internal check to prevent downstream data corruption.

Step-by-Step Methodology
  • System Initialization & Crystal Cleaning:

    • Action: Clean the diamond ATR crystal using a lint-free wipe saturated with HPLC-grade isopropanol. Allow to air dry for 30 seconds.

    • Self-Validation: Run a preliminary background scan. The resulting spectrum must exhibit a flat baseline with peak-to-peak noise < 0.001 absorbance units. Any peaks in the 2800–3000 cm⁻¹ region indicate residual organic contamination; reclean if present.

  • Background Acquisition:

    • Action: Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

    • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) fluctuate. A fresh background ensures these environmental artifacts are mathematically subtracted from the sample spectrum.

  • Sample Application & Compression:

    • Action: Deposit ~2–5 mg of the solid 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine onto the center of the ATR crystal. Lower the pressure anvil.

    • Self-Validation: Monitor the software's real-time force gauge. Apply pressure until the live preview shows the strongest peak (the C-F stretch at ~1150 cm⁻¹) reaching approximately 0.6–0.8 Absorbance Units. Over-compression can damage the crystal; under-compression yields poor signal-to-noise ratios.

  • Spectral Acquisition:

    • Action: Execute the sample scan using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Action: Apply an ATR correction algorithm.

    • Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission (KBr pellet) spectra, ensuring accurate relative intensity comparisons.

ATR-FTIR Workflow Visualization

ATR_Workflow Step1 1. Crystal Cleaning & Verification (Check: Noise < 0.001 AU) Step2 2. Background Scan (Subtracts CO2 & H2O) Step1->Step2 Step3 3. Sample Application & Pressure (Check: Max Peak ~0.7 AU) Step2->Step3 Step4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. ATR & Baseline Correction (Normalizes Penetration Depth) Step4->Step5 Step6 6. Peak Integration & Assignment (Identify C-F & OOP Bands) Step5->Step6

Caption: Self-validating ATR-FTIR experimental workflow for solid-state amine characterization.

References

  • Title: CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 Source: Canadian Science Publishing URL: [Link]

  • Title: Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline Source: DergiPark URL: [Link]

  • Title: Photocleavage Properties and DNA-Binding Studies of Oxovanadium Complexes Incorporating 2-(2-Hydroxybenzylideneamino) Isoindoline-1,3-Dione and Fluoro-Phenanthroline Derivatives Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Trim | C10H7F3N2 | CID 1359 (IR Spectrum Baseline Data) Source: PubChem - NIH URL: [Link]

Sources

Validation

A Procedural and Comparative Guide to the X-ray Crystallography of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for determining and analyzing the single-crystal X-ray structure of 2-[2-(Trifluoromethyl)ph...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for determining and analyzing the single-crystal X-ray structure of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine. As of this writing, no public crystallographic data for this specific compound is available in repositories such as the Cambridge Structural Database (CSD).[1][2] Consequently, this document serves a dual purpose: first, as a detailed, expert-driven protocol for obtaining high-quality single crystals and solving their structure, and second, as a comparative analysis, contextualizing the anticipated structural features against a known, structurally analogous compound.

The three-dimensional structure of a molecule is fundamental to its function, governing its interactions with biological targets and its physicochemical properties.[3][4] For drug development professionals, obtaining an accurate crystal structure via Single Crystal X-ray Diffraction (SCXRD) is often a critical step, providing unequivocal proof of molecular identity, stereochemistry, and the specific arrangement of atoms in space.[5][6] This guide is designed to bridge the current data gap and empower researchers to successfully elucidate the structure of this novel amine.

Part 1: Prospective Analysis and Structural Comparison

Before detailing the experimental workflow, it is crucial to hypothesize the key structural features of the target compound and select an appropriate comparator.

1.1. Anticipated Structural Features of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

The molecular architecture of the target compound suggests several key features that will be of high interest upon successful structure determination:

  • Conformation of the Cyclohexane Ring: The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain.[7][8] The relative orientation of the bulky 2-(trifluoromethyl)phenyl and amine substituents will dictate the preferred chair isomer.

  • Substituent Orientation (Axial vs. Equatorial): There will be a significant energetic preference for the large 2-(trifluoromethyl)phenyl group to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions.[9] The orientation of the smaller amine group will depend on the cis/trans stereochemistry of the molecule.

  • Role of the Trifluoromethyl (CF3) Group: The highly electronegative and sterically demanding CF3 group is known to influence crystal packing through weak intermolecular interactions, such as F···H or F···F contacts.[10][11] Its presence can significantly impact the solid-state arrangement of molecules.[12]

  • Intermolecular Interactions: The primary amine (-NH2) group is a potent hydrogen bond donor. It is anticipated to form N-H···N or N-H···F hydrogen bonds, which will likely be dominant forces in the crystal lattice, organizing the molecules into specific one-, two-, or three-dimensional networks.[13]

1.2. Selection of a Comparative Compound: trans-2-Phenylcyclohexan-1-amine

To provide a meaningful comparison, trans-2-phenylcyclohexan-1-amine is an ideal candidate.[14][15] It is the closest structural analog that lacks the trifluoromethyl group. Comparing the crystal structure of our target compound with that of this analog will directly illuminate the steric and electronic impact of the CF3 substituent on molecular conformation and crystal packing. While a full crystal structure for the unsubstituted analog is also not readily public, its conformational properties are well-understood from foundational chemical principles.

Part 2: Detailed Experimental and Analytical Workflow

This section outlines the step-by-step methodology for obtaining and analyzing the crystal structure of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

2.1. Step 1: Crystal Growth - The Foundational Bottleneck

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step.[16][17][18] The goal is to facilitate slow, ordered deposition of molecules from a supersaturated solution.[19]

Recommended Crystallization Protocols:

  • Slow Evaporation (Method A): This is the simplest and often most effective starting point.[19][20]

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at room temperature. The compound must be fully dissolved.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap, or with paraffin film, and pierce it with a needle to allow for very slow evaporation of the solvent over several days to weeks.

    • Place the vial in a vibration-free location and monitor for crystal formation.

  • Solvent/Anti-Solvent Vapor Diffusion (Method B): This method provides finer control over the rate of supersaturation.[19]

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar containing a layer of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • Over time, the vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Slow Cooling (Method C): This technique is effective for compounds whose solubility is highly temperature-dependent.[19][21]

    • Prepare a saturated solution at an elevated temperature (e.g., 40-50 °C).

    • Place the solution in an insulated container (like a Dewar flask filled with warm water) to allow it to cool to room temperature over 24-48 hours.

2.2. Step 2: Crystal Selection and Mounting

Once crystals have formed, a suitable candidate must be selected for analysis.

  • Under a microscope, identify a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[18]

  • Using a micromanipulator and a mounting loop (e.g., a MiTeGen loop), carefully separate the chosen crystal from the mother liquor.

  • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during cooling.

  • Mount the loop on a goniometer head.

2.3. Step 3: Data Collection using a Single-Crystal X-ray Diffractometer

Data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.[22]

  • Mount the goniometer head onto the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms and improves data quality.

  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

  • Based on the crystal's symmetry and quality, the diffractometer software will devise an optimal strategy for collecting a complete dataset, ensuring all unique reflections are measured with sufficient intensity.[22]

2.4. Step 4: Structure Solution and Refinement

This stage involves converting the raw diffraction data into a 3D molecular model.

  • Data Reduction: The raw diffraction intensities are processed, integrated, and corrected for experimental factors to produce a list of reflection intensities (an HKL file).

  • Structure Solution: Using software like SHELXT or Olex2, the initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[22]

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets crystallographic quality standards.

The workflow for obtaining and analyzing the crystal structure is summarized in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Compound Target Compound (Amine Salt or Free Base) Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Compound->Crystal_Growth Dissolve Selection Crystal Selection & Mounting Crystal_Growth->Selection Isolate Diffractometer X-ray Data Collection (100 K) Selection->Diffractometer Mount Solution Structure Solution (e.g., SHELXT) Diffractometer->Solution Process Raw Data Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Refine Model Validation Validation & CIF (checkCIF) Refinement->Validation Finalize Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Presentation and Comparative Analysis

Upon successful structure determination, the data should be presented clearly. The following table contrasts the expected crystallographic parameters for the target compound with known data from a structurally related molecule containing a trifluoromethylphenyl group, (E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol, to provide context.[23][24]

Table 1: Comparison of Crystallographic Data

Parameter2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine(E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol[23][24]
Chemical Formula C13H16F3NC14H10F3NO
Formula Weight 243.27265.23
Crystal System To be determined (TBD)Orthorhombic
Space Group TBDPca21
Unit Cell a (Å) TBD17.9907 (18)
Unit Cell b (Å) TBD5.0898 (4)
Unit Cell c (Å) TBD13.2564 (10)
Unit Cell Volume (ų) TBD1213.88 (18)
Z (Molecules/Unit Cell) TBD4
Temperature (K) 100 (Proposed)296
Key Intermolecular Forces Expected: N-H···N, C-H···FO-H···N, C-H···O, O-H···F

Analysis and Interpretation:

The key point of comparison will be how the flexible, saturated cyclohexylamine scaffold of our target compound packs in the solid state versus the planar, conjugated system of the reference compound. While the reference compound's packing is stabilized by intramolecular hydrogen bonds within its planar structure, our target compound lacks this possibility.[23][24] Therefore, its crystal packing will be entirely dictated by intermolecular forces. The analysis should focus on:

  • Conformational Differences: Is the cyclohexane ring in the expected lowest-energy chair conformation? Are both large substituents in equatorial positions (for the expected trans isomer)?

  • Hydrogen Bonding Network: How do the amine groups interact? Do they form chains, dimers, or more complex networks? This will be the primary driver of the supramolecular assembly.

  • Impact of the CF3 Group: Does the trifluoromethyl group participate in C-H···F interactions? How does its steric bulk influence the proximity of adjacent molecules compared to the non-fluorinated analog? The CF3 group can induce unique packing motifs not seen in its hydrocarbon counterparts.[10]

By following this comprehensive guide, researchers will be well-equipped to obtain the first-ever crystal structure of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine, providing invaluable data for drug design and fundamental chemical research.

References

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450-457. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o578. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Available from: [Link]

  • Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol. ResearchGate. Available from: [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1083-1090. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

  • Reibenspies, J. H. (n.d.). Growing Crystals. MIT Department of Chemistry. Available from: [Link]

  • Fun, H.-K., et al. (2010). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. Available from: [Link]

  • Yi, H., et al. (2018). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. Chemistry – An Asian Journal, 13(21), 3241-3246. Available from: [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. Available from: [Link]

  • University of Regensburg. (n.d.). Tips for Crystal Growing. Available from: [https://www-alt.uni-regensburg.de/Fakultaeten/Chemie-Pharmazie/ οργανische-Chemie/Didaktik/Keusch/pka/crystal.htm]([Link] οργανische-Chemie/Didaktik/Keusch/pka/crystal.htm)

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available from: [Link]

  • Loizou, D. C., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. Available from: [Link]

  • Chang, C.-H., et al. (2024). CCDC 2096072: Experimental Crystal Structure Determination. KAUST Repository. Available from: [Link]

  • Coates, D. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (11), 1338-1341. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylcyclohexan-1-amine. PubChem Compound Database. Available from: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • CCDC. (n.d.). CCDC Publications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-phenylcyclohexan-1-amine. PubChem Compound Database. Available from: [Link]

  • Annunziata, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 3(1), 16-22. Available from: [Link]

  • Kaiser, J., et al. (2009). CCDC 698984: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. Available from: [Link]

  • Loizou, D. C., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PubMed. Available from: [Link]

  • Nongrum, L. B., et al. (2019). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Semantic Scholar. Available from: [Link]

  • Brewer, S. E., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science, 12(35), 11848-11857. Available from: [Link]

  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. Available from: [Link]

  • Cambridge Crystallographic Data Centre. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. PUBDB. Available from: [Link]

  • CCDC. (n.d.). Chemical structure searching. Access Structures. Available from: [Link]

  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. Available from: [Link]

  • Harrison, W. T. A., et al. (2011). Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the Bioactivity of Arylcyclohexylamine-Based NMDA Receptor Antagonists: 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine vs. Ketamine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The arylcyclohexylamine (ACH) class of compounds represents a cornerstone in the study of N-methyl-D-aspartate (NMDA) receptor pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The arylcyclohexylamine (ACH) class of compounds represents a cornerstone in the study of N-methyl-D-aspartate (NMDA) receptor pharmacology.[1] These molecules, characterized by an aryl group and an amine-bearing cyclohexane ring, are primarily known for their non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[2] This mechanism underpins their profound physiological effects, ranging from dissociative anesthesia and analgesia to rapid-acting antidepressant properties.[1][3] Ketamine, the most well-known ACH, and its analogs have spurred significant interest in developing novel therapeutics for treatment-resistant depression and chronic pain.[4]

However, the therapeutic utility of these compounds is often constrained by psychotomimetic side effects and abuse potential.[5] This has driven extensive research into structure-activity relationships (SAR) to design new analogs with improved safety profiles and targeted efficacy. Modifications typically focus on the aryl or amine moieties of the core structure.[1]

This guide provides an in-depth comparative framework for evaluating the bioactivity of a novel phencyclidine (PCP) analog, 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine , against well-characterized ketamine analogs. The central scientific question is how the substitution of a potent electron-withdrawing trifluoromethyl (CF3) group on a PCP-like scaffold alters the pharmacological profile compared to the halogenated and methoxylated analogs of the ketamine scaffold. We will explore the underlying molecular logic, present validated experimental protocols for direct comparison, and discuss the anticipated impact of these structural differences on receptor affinity, off-target effects, and in vivo activity.

Chapter 1: Molecular Architecture: A Tale of Two Scaffolds

The bioactivity of any arylcyclohexylamine is fundamentally dictated by its three-dimensional structure. The compounds under comparison belong to two distinct sub-families: the phencyclidine (PCP) family and the ketamine family, which are distinguished by the presence or absence of a ketone group on the cyclohexane ring.

  • Ketamine and its Analogs: Ketamine features a 2-chlorophenyl group and a 2-oxo (ketone) group on the cyclohexane ring. Its analogs, such as 2-Fluorodeschloroketamine (2F-DCK), replace the chlorine with fluorine, while others like methoxetamine (MXE) introduce a methoxy group.[1][2]

  • 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine: This compound is a derivative of phencyclidine (PCP). It lacks the 2-oxo group of ketamine and instead features a trifluoromethyl (CF3) substituent at the ortho-position of the phenyl ring.

This structural divergence is critical. The 2-oxo group on the ketamine scaffold influences molecular conformation and polarity, which can affect receptor binding and metabolism. The comparison, therefore, is not just of aryl substituents (CF3 vs. Cl, F, OMe) but of these substituents on two fundamentally different, albeit related, molecular backbones.

Caption: Structural relationships between ketamine and PCP scaffolds.

Chapter 2: The Primary Target: NMDA Receptor Modulation

The principal mechanism for arylcyclohexylamines is non-competitive antagonism of the NMDA receptor.[6] When activated by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor ion channel opens, allowing cation influx (primarily Ca2+) that triggers downstream signaling pathways.[1] Arylcyclohexylamines bind to an allosteric site, known as the PCP site, located within the ion channel pore.[1][6] This physically obstructs ion flow, effectively blocking receptor function. This "channel block" is responsible for the classic dissociative and anesthetic effects of these compounds.[1]

NMDA_Pathway cluster_receptor NMDA Receptor Ion Channel receptor GluN1 GluN2 Ion Channel Pore PCP Site Calcium Ca²⁺ Influx receptor:channel->Calcium Allows Block Channel Blocked receptor:pcp->Block Causes Glutamate Glutamate Glutamate->receptor:GluN2 Binds Glutamate->receptor:channel Opens Channel Glycine Glycine (Co-agonist) Glycine->receptor:GluN1 Binds Glycine->receptor:channel Opens Channel ACH Arylcyclohexylamine (e.g., Ketamine, Target Compound) ACH->receptor:pcp Binds to Signal Downstream Signaling Calcium->Signal Block->Calcium Prevents

Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines.

The Influence of the Trifluoromethyl Group

The impact of a CF3 substituent on NMDA receptor affinity is not straightforward and highlights the necessity of empirical validation.

  • Arguments for Decreased Affinity: In studies of certain ketamine ester analogs, powerful electron-withdrawing groups like CF3 and OCF3 generally yielded less effective compounds compared to the chloro-substituted parent.[7][8] This suggests that reducing the electron density of the aryl ring may be detrimental to binding in some scaffolds.

  • Arguments for Increased Affinity: Conversely, in a different class of NMDA receptor ligands (N-aryl-N′-methylguanidines), replacing an iodo-substituent with a CF3 group nearly doubled the binding affinity for the PCP site.[9][10] This indicates that the effect is highly context-dependent, relying on the overall molecular structure and its fit within the binding pocket.

The 2-CF3 group on the PCP scaffold of our target compound could therefore either enhance or reduce its affinity for the NMDA receptor compared to ketamine analogs. Direct measurement is the only way to resolve this.

Chapter 3: Quantifying In Vitro Bioactivity

To objectively compare these compounds, a two-pronged in vitro approach is essential: a binding assay to measure affinity and a functional assay to measure antagonistic potency.

Protocol 1: NMDA Receptor Affinity via [³H]TCP Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant (Ki) of the test compounds for the PCP binding site, providing a direct measure of binding affinity.

  • Causality: A lower Ki value indicates a higher affinity of the compound for the receptor. This experiment is foundational for understanding the primary potency of the drug at its molecular target. It uses competitive binding, where the test compound displaces a known radioactive ligand ([³H]TCP) from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In each well of a 96-well plate, combine:

    • A fixed concentration of radioligand (e.g., 1-5 nM [³H]TCP).

    • Varying concentrations of the test compound (e.g., 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine, ketamine, 2F-DCK) or a known displacer like unlabelled TCP or MK-801 for determining non-specific binding.

    • The prepared membrane preparation (50-100 µg of protein).

    • Assay buffer to a final volume.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism via Whole-Cell Patch-Clamp

This protocol measures the ability of the compounds to functionally inhibit NMDA receptor activity, providing an IC50 value for channel blockade.

  • Causality: While a binding assay shows affinity, it doesn't guarantee functional effect. This electrophysiological assay directly measures the inhibition of ion flow through the NMDA channel in a living cell system, confirming the compound's role as an antagonist.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably co-expressing human GluN1 and GluN2A (or GluN2B) subunits of the NMDA receptor.

  • Electrophysiology Rig: Use a patch-clamp amplifier, a digitizer, and a perfusion system. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES).

  • Recording: Achieve a whole-cell patch configuration on a selected cell. Clamp the membrane potential at -60 mV.

  • Drug Application: Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a stable inward current.

  • Inhibition Measurement: Once a stable baseline current is achieved, co-apply the NMDA/glycine solution with varying concentrations of the test compound. Record the reduction in the peak current amplitude.

  • Data Analysis: Normalize the inhibited current to the baseline current for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Comparative Data Summary (Hypothetical & Literature-Based)
CompoundPrimary TargetBinding Affinity (Ki, nM)Functional Potency (IC50, µM)
2-[2-(CF3)phenyl]cyclohexan-1-amine NMDA (PCP Site)To Be DeterminedTo Be Determined
(S)-Ketamine (Esketamine) NMDA (PCP Site)~160[1]~1-2
(R,S)-Ketamine NMDA (PCP Site)~600[1]~5-10[6]
2F-DCK NMDA (PCP Site)Comparable to KetamineComparable to Ketamine
Methoxetamine (MXE) NMDA (PCP Site)~250[2]Higher than Ketamine[2]

Chapter 4: Beyond the Primary Target: Off-Target Receptor Profiling

The diverse psychoactive effects of arylcyclohexylamines are not solely due to NMDA receptor antagonism. Many exhibit significant affinity for other targets, including monoamine transporters and sigma receptors, which can profoundly influence their overall pharmacological profile and side effects.[2][11]

  • Serotonin (5-HT) and Dopamine (DA) Systems: Interaction with serotonin (SERT) and dopamine (DAT) transporters can modulate mood and contribute to abuse potential. Furthermore, direct binding to 5-HT and DA receptor subtypes can influence psychotic-like effects.[12][13]

  • Sigma (σ) Receptors: The role of sigma receptors is complex, but engagement by arylcyclohexylamines may contribute to their psychotomimetic and cognitive effects.

Targets cluster_targets Molecular Targets cluster_effects Pharmacological Effects Compound Arylcyclohexylamine (Test Compound) NMDA NMDA Receptor (Primary Target) Compound->NMDA High Affinity SERT SERT Compound->SERT Variable Affinity DAT DAT Compound->DAT Variable Affinity Sigma Sigma Receptors Compound->Sigma Variable Affinity Dissociation Dissociation Analgesia NMDA->Dissociation Antidepressant Antidepressant Effects NMDA->Antidepressant SERT->Antidepressant Abuse_Liability Abuse Liability DAT->Abuse_Liability Psychotomimetic Psychotomimetic Effects Sigma->Psychotomimetic

Sources

Validation

A Comparative Guide to Validating Assay Sensitivity for Trifluoromethyl Amine Detection

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of trifluoromethyl amines is a critical task. The incorporation of the trifluoromethyl (CF₃) group is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of trifluoromethyl amines is a critical task. The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. However, the unique electronic properties of the trifluoromethyl group can present challenges for analytical detection. This guide provides an in-depth comparison of common analytical techniques for the sensitive detection of trifluoromethyl amines, supported by experimental data and validated protocols. We will explore the causality behind experimental choices to empower you to select and validate the most appropriate method for your research needs.

The Analytical Challenge: Why Trifluoromethyl Amines Require Sensitive Detection

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine. This alteration in physicochemical properties, while beneficial for drug efficacy, can impact ionization efficiency in mass spectrometry and chromatographic behavior. Consequently, achieving low limits of detection (LOD) and quantification (LOQ) is paramount, particularly in bioanalytical studies where sample volumes are limited and analyte concentrations can be exceedingly low.

Comparative Analysis of Analytical Techniques

The choice of analytical methodology is a critical decision that influences sensitivity, selectivity, and throughput. Here, we compare three principal techniques for the quantification of trifluoromethyl amines: High-Performance Liquid Chromatography with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and the current industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We also discuss the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a quantitative tool.

Table 1: Performance Characteristics of Analytical Methods for Trifluoromethyl Amine Detection

ParameterHPLC with Fluorescence Detection (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)¹⁹F NMR
Principle Chromatographic separation followed by detection of a fluorescent derivative.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.Detection and quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Sample Type Biological fluids, pharmaceutical formulations.Volatile and semi-volatile compounds in various matrices.Biological fluids, tissues, pharmaceutical formulations.Purified samples, reaction mixtures.
Derivatization Required for sensitivity.[1][2]Often required to improve volatility and chromatographic performance.[3][4][5][6]Not typically required.Not required.
Typical LOD Low ng/mL to pg/mL range.pg to low ng range.[7]pg/mL to sub-pg/mL range.[8]µg/mL to mg/mL range.[9][10]
Typical LOQ ng/mL to pg/mL range.Low ng/g range.[7]Low ng/mL to pg/mL range.[11][12]High µg/mL to mg/mL range.[13]
Selectivity Moderate to high, dependent on chromatography and derivatization agent.High, based on retention time and mass fragmentation.Very high, based on precursor/product ion transitions.[]Very high, specific to the fluorine environment.
Throughput Moderate, derivatization adds to sample preparation time.Moderate to low, derivatization and longer run times.High, especially with modern UPLC systems.[15]Low, requires longer acquisition times for sensitivity.
Key Advantages Good sensitivity, widely available instrumentation.High resolving power for complex mixtures.Exceptional sensitivity and selectivity, wide applicability.[]Non-destructive, provides structural information, no need for reference standards for purity.[13][16]
Limitations Derivatization can be complex and introduce variability.Limited to thermally stable and volatile compounds; derivatization can be challenging.Matrix effects can suppress ionization; instrumentation is more expensive.Lower sensitivity compared to MS methods.[9][10]

In-Depth Look at Key Methodologies

High-Performance Liquid Chromatography (HPLC) with Derivatization

For trifluoromethyl amines that lack a strong chromophore, derivatization is a necessary step to achieve sensitivity with UV or fluorescence detection.

Causality in Experimental Choices:

  • Derivatizing Agent: The choice of reagent is critical. Reagents like Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) react with the amine to attach a fluorescent tag. The selection depends on whether the amine is primary or secondary and the desired fluorescence properties. For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) has been used for the derivatization of amines, offering the advantage of a fast reaction under basic conditions.[1]

  • Reaction Conditions: Optimization of pH, temperature, and reaction time is crucial for complete and reproducible derivatization. Incomplete derivatization is a common source of variability and can compromise assay accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For trifluoromethyl amines, derivatization is often necessary to increase volatility and improve peak shape.

Causality in Experimental Choices:

  • Derivatization Technique: Acylation, silylation, or alkylation are common derivatization methods for amines.[4] For example, pentafluorobenzoyl chloride can be used to create derivatives that are highly sensitive to electron capture detection (ECD) or can be readily analyzed by MS.[3]

  • GC Column: A deactivated column is essential to prevent the highly active amine derivatives from adsorbing to the stationary phase, which would cause peak tailing and poor quantification.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive technique for the quantitative bioanalysis of drugs and their metabolites, including trifluoromethyl amines. Its high sensitivity and selectivity often eliminate the need for derivatization.

Causality in Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like amines. The reduced basicity of trifluoromethyl amines can make protonation in positive-ion mode less efficient. Therefore, careful optimization of the mobile phase pH and source parameters is critical to maximize the analyte signal.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem mass spectrometry. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences from the matrix, leading to a better signal-to-noise ratio.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR offers a unique and powerful method for the analysis of fluorinated compounds. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make it an attractive tool.

Causality in Experimental Choices:

  • Quantitative NMR (qNMR): By including a certified internal standard with a known concentration, ¹⁹F NMR can be used for absolute quantification without the need for a calibration curve of the analyte itself.[13][16]

  • Sensitivity Limitations: While highly specific, NMR is inherently less sensitive than mass spectrometry.[9][10] This often limits its application to the analysis of bulk materials, concentrated solutions, or for metabolism studies where higher concentrations of metabolites are present.

Experimental Protocol: Validated LC-MS/MS Method for a Representative Trifluoromethyl Amine

This protocol provides a robust method for the quantification of 4-(trifluoromethyl)aniline, a common industrial chemical and a known impurity and degradation product of the immunosuppressive drug leflunomide and its active metabolite, teriflunomide, in human plasma.[17] A stable isotope-labeled internal standard, 4-(trifluoromethyl)aniline-d4, is used to ensure high accuracy and precision.[17][18]

1. Materials and Reagents

  • 4-(Trifluoromethyl)aniline (analyte)

  • 4-(Trifluoromethyl)aniline-d4 (Internal Standard, IS)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-(trifluoromethyl)aniline in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-(trifluoromethyl)aniline-d4 in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Serially dilute the analyte stock solution with drug-free human plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 150 µL of acetonitrile containing a fixed concentration of the internal standard (e.g., 100 ng/mL).

  • Vortex the samples for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate or HPLC vials for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 4-(Trifluoromethyl)aniline: Precursor ion (m/z) → Product ion (m/z)

    • 4-(Trifluoromethyl)aniline-d4: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values need to be optimized for the instrument used.)

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18]

Conclusion

The sensitive and reliable quantification of trifluoromethyl amines is achievable with a clear understanding of the available analytical techniques and their underlying principles. While HPLC and GC-MS with derivatization can provide adequate sensitivity, LC-MS/MS stands out as the superior technique for bioanalytical applications due to its exceptional sensitivity, selectivity, and high throughput, often without the need for derivatization. ¹⁹F NMR, although less sensitive, offers a valuable orthogonal technique for structural confirmation and quantification in specific contexts. The choice of the optimal method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. By carefully considering the experimental variables and implementing a robust validation plan, researchers can ensure the generation of high-quality, reproducible data for their drug discovery and development programs.

References

  • Das, B., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology, 1872, 75-83. (URL: [Link])

  • Das, B., et al. (2015). LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators. Therapeutic Drug Monitoring, 37(4), 488-495. (URL: [Link])

  • Mutlib, A. E., et al. (2015). Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 28(5), 909-920. (URL: [Link])

  • International Journal of Pharmaceutical Sciences and Research. (2015). Estimation of Teriflunomide along with Concomitant Drugs in Different Biological Matrices using LC-MS/MS. (URL: [Link])

  • ResearchGate. (2025). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. (URL: [Link])

  • National College of Pharmacy. (2023). Ultra-Performance Liquid Chromatography Method for Bioanalysis of Teriflunomide using Dried Blood Spot Methodology. (URL: [Link])

  • Malet-Martino, M., & Martino, R. (2000). Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. Biochimie, 82(11), 1117-1132. (URL: [Link])

  • Chem-Impex. 4-(Trifluoromethyl)aniline. (URL: [Link])

  • Gerona, R. R., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. (URL: [Link])

  • In Derivatization in Chromatography. (2019). (URL: [Link])

  • Taylor & Francis Online. (2015). Utilizing 19F NMR to investigate drug disposition early in drug discovery. (URL: [Link])

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (URL: [Link])

  • Sultan Qaboos University Journal for Science. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). (URL: [Link])

  • ResearchGate. (2026). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl). (URL: [Link])

  • Journal of Analytical Toxicology. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. (URL: [Link])

  • Journal of Analytical Toxicology. (2025). Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method. (URL: [Link])

  • Molecules. (2026). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (URL: [Link])

  • ResearchGate. (2017). Validation of LCTOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. (URL: [Link])

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. (URL: [Link])

  • Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. (URL: [Link])

  • ResearchGate. (2025). Quality Control in Targeted GC-MS for Amino Acid-OMICS. (URL: [Link])

  • PeerJ. (2019). GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure. (URL: [Link])

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Comparative

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Cyclohexylamines in Drug Development

This guide provides an in-depth, objective comparison of the stability profiles of fluorinated and non-fluorinated cyclohexylamines. Designed for researchers, medicinal chemists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the stability profiles of fluorinated and non-fluorinated cyclohexylamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical discussions to provide actionable insights grounded in experimental data and established protocols. We will explore the causal mechanisms by which fluorine substitution enhances molecular stability, detail the methodologies to quantify these effects, and present the data in a clear, comparative format.

The Rationale for Fluorination in Amine Scaffolds

The cyclohexylamine moiety is a prevalent scaffold in pharmaceuticals due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions. However, the aliphatic C-H bonds on the cyclohexane ring are often susceptible to metabolic oxidation, primarily by Cytochrome P450 (CYP450) enzymes. This metabolic liability can lead to rapid clearance, poor bioavailability, and a short in-vivo half-life.

Strategic substitution of hydrogen with fluorine—the most electronegative element—is a cornerstone of modern medicinal chemistry for mitigating these issues.[1] The rationale is twofold:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol).[2][3] Replacing a metabolically labile hydrogen with a fluorine atom effectively "shields" that position from enzymatic attack, hindering oxidative metabolism.[1][4]

  • Modulating Physicochemical Properties: Fluorine's powerful inductive electron-withdrawing effect can profoundly alter the properties of nearby functional groups.[1] For an amine, this most notably results in a decrease in basicity (pKa), which can influence solubility, membrane permeability, and off-target interactions, such as hERG channel binding.[5][6]

This guide will focus on the comparative stability of these two classes of molecules, examining metabolic, chemical, and thermal durability.

Comparative Analysis of Metabolic Stability

Metabolic stability is arguably the most significant advantage conferred by fluorination.[7] It is typically assessed by measuring the rate at which a compound is broken down by liver enzymes in vitro. The standard models for this are liver microsomes, which contain Phase I metabolic enzymes like CYP450s, and hepatocytes, which include both Phase I and Phase II enzymes.[8][9][10]

Experimental Data: A Comparative Overview

The following table presents hypothetical, yet representative, data for a non-fluorinated cyclohexylamine (Parent Compound A) and its mono-fluorinated analog (Fluorinated Analog B). This data mirrors trends consistently observed in preclinical studies across various scaffolds.[4][11] The experiment is conducted using a standard human liver microsomal stability assay.

Parameter Compound A (Non-Fluorinated) Analog B (4-Fluoro Substituted) Interpretation
In Vitro Half-Life (t½, min) 1595A >6-fold increase in half-life suggests significantly slower metabolism for the fluorinated analog.
Intrinsic Clearance (CLint, µL/min/mg protein) 15424Lower clearance indicates a much slower rate of enzymatic degradation for Analog B.
Primary Metabolite 4-Hydroxy-cyclohexylamineN-dealkylated cyclohexylamineFluorination at the 4-position successfully blocked the primary route of metabolism (hydroxylation), forcing a slower, alternative metabolic pathway.

Causality Behind the Data: The dramatic improvement in metabolic stability for Analog B is a direct consequence of blocking the primary site of CYP450-mediated oxidation. The C-F bond at the 4-position is resistant to hydroxylation, forcing the metabolic enzymes to attack a less favorable site, thereby slowing the overall rate of clearance.[2][12]

Visualizing the Mechanism of Metabolic Stabilization

The following diagram illustrates how fluorination protects the cyclohexylamine ring from oxidative metabolism.

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway A Cyclohexylamine (Compound A) MetaboliteA 4-Hydroxy-cyclohexylamine (Rapid Metabolism) A->MetaboliteA CYP450 (Hydroxylation at C4) B 4-Fluoro-cyclohexylamine (Analog B) MetaboliteB Metabolite (e.g., N-dealkylation) (Slow Metabolism) B->MetaboliteB Alternative Pathway MetabolismBlock Fluorine at C4 Blocks Primary Metabolic Site B->MetabolismBlock MetabolismBlock->MetaboliteA

Caption: Fluorination blocks the primary metabolic site.

Impact on Chemical Stability and Basicity (pKa)

Beyond enzymatic degradation, the chemical stability and ionization state of an amine are critical for its function, formulation, and absorption. Fluorination provides a powerful tool for tuning these properties.

The Inductive Effect on pKa

The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amine. This reduces the amine's ability to accept a proton, thereby lowering its basicity (pKa).[2][12] The magnitude of this pKa shift depends on the number of fluorine atoms and their proximity to the amine.[5][13]

Compound Substitution Pattern Typical pKa Physicochemical Implication
Cyclohexylamine Non-fluorinated~10.6Highly basic; predominantly protonated at physiological pH (7.4).
4-Fluorocyclohexylamine Fluorine at γ-position~10.0Moderately reduced basicity.
2-Fluorocyclohexylamine Fluorine at β-position~8.9Significantly reduced basicity due to closer proximity of the fluorine atom.[6]

Why this Matters in Drug Development:

  • Improved Permeability: A lower pKa means that a smaller fraction of the compound is ionized at physiological pH. The neutral, uncharged form is generally more lipophilic and can more readily cross biological membranes, potentially improving oral bioavailability.[1]

  • Reduced Off-Target Activity: High basicity in drug molecules is often linked to liabilities like phospholipidosis and hERG channel inhibition.[5] Reducing the pKa can mitigate these risks.

  • Formulation Stability: Tuning the pKa can influence the choice of salt forms and the overall stability of a drug formulation.

Thermal and Photolytic Stability

The inherent strength of the C-F bond not only thwarts metabolic enzymes but also contributes to greater thermal and photolytic stability.[14][15] This is a crucial factor for drug substance shelf-life and stability during manufacturing and storage. While specific data for cyclohexylamines is sparse, the principle is well-established in fluorine chemistry. Molecules with C-F bonds generally exhibit higher decomposition temperatures compared to their C-H counterparts.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details a standard protocol for assessing metabolic stability in vitro.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[11]

Objective: To quantify the rate of disappearance of fluorinated and non-fluorinated cyclohexylamines when incubated with human liver microsomes (HLM).

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (e.g., pooled, 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Positive Control Compound (e.g., Verapamil, known high-clearance compound)

  • Negative Control Compound (e.g., Warfarin, known low-clearance compound)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well incubation plates and analysis plates

Experimental Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a master mix of microsomes diluted in phosphate buffer to a working concentration of 0.5 mg/mL.

  • Pre-incubation: Add the master mix to the wells of a 96-well plate. Pre-incubate the plate with shaking at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: To start the reaction, add the test compound to the wells to achieve a final concentration of 1 µM. Mix thoroughly.

  • Time-Point Sampling:

    • T=0: Immediately after adding the compound, transfer an aliquot from each well to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and serves as the 100% reference point.

    • Subsequent Time-Points: At designated times (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to the quenching plate.[10]

  • Protein Precipitation: Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Calculation:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[8]

Conclusion and Outlook

The strategic incorporation of fluorine into the cyclohexylamine scaffold offers a robust and reliable method for enhancing molecular stability. By blocking sites of metabolic oxidation, fluorination can dramatically increase a compound's in vitro half-life and reduce its intrinsic clearance, key indicators of improved pharmacokinetic performance in vivo.[7][14] Furthermore, the predictable modulation of the amine's pKa allows for the fine-tuning of physicochemical properties essential for optimizing a drug candidate's absorption, distribution, and safety profile.[1]

The experimental protocols detailed in this guide provide a validated framework for quantifying these stability enhancements. By employing these methods, drug discovery teams can make data-driven decisions, rationally design more durable molecules, and ultimately increase the probability of developing successful clinical candidates.

References

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Vertex AI Search.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Chemistry – A European Journal.
  • Fluorination Remains Key Challenge in API Synthesis. (2026). Pharmaceutical Technology.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018).
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Metabolic Stability Assays. Merck Millipore.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Blumberg Institute.
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • A comparative study of the metabolic stability of fluorinated versus non-fluorin

Sources

Validation

GC-MS Analysis Protocols for Volatile Amine Derivatives: A Comparative Guide

Short-chain volatile amines (SCVAs)—such as dimethylamine (DMA), trimethylamine (TMA), and diethylamine (DEA)—are critical biomarkers in clinical diagnostics, environmental monitoring, and food chemistry[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain volatile amines (SCVAs)—such as dimethylamine (DMA), trimethylamine (TMA), and diethylamine (DEA)—are critical biomarkers in clinical diagnostics, environmental monitoring, and food chemistry[1]. However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a notorious analytical challenge.

As an application scientist, I frequently see laboratories struggle with poor peak shapes, high limits of detection (LODs), and severe matrix interference when analyzing these compounds. This guide objectively compares the leading sample preparation and derivatization methodologies, explaining the chemical causality behind each technique so you can select the optimal workflow for your specific matrix.

The Mechanistic Challenge: Why Derivatize?

Volatile amines are highly polar and basic. When injected into a standard GC column, the active hydrogen on primary and secondary amines interacts strongly with residual silanol groups on the fused silica backbone via hydrogen bonding and ion-exchange mechanisms[2]. This causes irreversible adsorption and severe peak tailing.

Furthermore, under standard 70 eV Electron Ionization (EI), low-molecular-weight amines fragment into low-mass ions (e.g., m/z 44 or 58) that are easily lost in the background noise of complex biological or environmental matrices[2][3].

Chemical derivatization solves these issues by:

  • Eliminating Active Hydrogens: Converting the polar N-H bond into a bulky, non-polar group (e.g., an amide or carbamate) prevents column interaction, yielding sharp, symmetrical peaks[4].

  • Increasing Molecular Weight: Shifting the diagnostic fragments to higher m/z regions improves the signal-to-noise ratio and aids in the structural elucidation of isomers[3].

  • Enhancing Volatility and Detectability: Halogenated reagents (like HFBA) allow for extreme sensitivity using Electron Capture Negative Ionization (ECNI)[2][4].

G Start Sample Matrix Aqueous Aqueous Matrix Start->Aqueous Dry Dry Extract Start->Dry HighSens Trace Level Analysis? Aqueous->HighSens Acylation Direct Acylation (HFBA/TFAA) Dry->Acylation SPME HS-SPME On-Fiber Derivatization HighSens->SPME Yes (<10 nM) Biphasic Biphasic Chloroformate Derivatization HighSens->Biphasic No (Standard)

Decision tree for selecting the optimal GC-MS volatile amine analysis protocol.

Comparative Analysis of Methodologies

Method A: Derivatization-Free HS-SPME

Recent advancements in column chemistry (e.g., base-deactivated volatile amine columns) have made derivatization-free analysis possible. By combining Headspace Solid-Phase Microextraction (HS-SPME) with alkaline sample heating, volatile amines are driven into the headspace and analyzed directly[1].

  • Pros: Rapid, eliminates reagent background, automated[5].

  • Cons: Still suffers from low-mass MS fragments; tertiary amines (like TMA) respond much better than primary/secondary amines[5].

Method B: Anhydrous Acylation (HFBA/TFAA)

Acylation using Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA) is the traditional gold standard for forensic toxicology[4].

  • Pros: Unmatched sensitivity, especially with ECNI[2].

  • Cons: Anhydrides react violently with water. Aqueous samples must be dried prior to derivatization, which risks the evaporative loss of short-chain volatile amines[2].

Method C: Biphasic Alkyl Chloroformate Derivatization

To bypass the drying step, alkyl chloroformates (e.g., Isobutyl Chloroformate - IBCF) are used. The reaction occurs directly in a biphasic aqueous/organic system. The amine reacts at the phase interface to form a volatile carbamate, which immediately partitions into the organic layer (e.g., toluene)[6].

  • Pros: No sample drying required; extremely fast (10 minutes); extracts and derivatizes simultaneously[6].

  • Cons: Requires manual liquid-liquid extraction steps; excess reagent must be quenched to protect the GC inlet[6].

Method D: HS-SPME On-Fiber Derivatization

This advanced technique extracts amines onto an SPME fiber (e.g., DVB/CAR/PDMS coating), which is then exposed to a derivatizing reagent vapor[7].

  • Pros: Combines the extreme sensitivity of SPME with the chromatographic benefits of derivatization. Ideal for ultra-trace environmental water analysis.

  • Cons: Requires rigorous optimization of fiber incubation times and desorption temperatures[7].

Quantitative Performance Comparison
MethodologyMatrix CompatibilitySensitivity (LOD)Sample Prep TimeDiagnostic MS IonsPrimary Use Case
Derivatization-Free HS-SPME Aqueous (Simple)Moderate (~20-50 nM)30 minPoor (Low m/z)High-throughput screening[1][5]
Anhydrous Acylation (HFBA) Dry / OrganicHigh (~10 nM)>60 minExcellent (High m/z)Forensic toxicology[4]
Biphasic Chloroformate (IBCF) Aqueous (Complex)High (~5-20 nM)15 minGood (Carbamates)Beverages, Urine[6]
On-Fiber SPME Derivatization Aqueous (Complex)Ultra-High (<5 nM)45 min (Automated)ExcellentTrace environmental[5][7]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure you understand why the chemistry works, allowing for easier troubleshooting.

Protocol 1: Biphasic Derivatization with Isobutyl Chloroformate (IBCF)

Optimized for complex aqueous matrices like urine or fermented beverages[6].

  • Sample Aliquot: Transfer 1.0 mL of the aqueous sample into a 10 mL glass centrifuge tube. Add an appropriate internal standard (e.g., isotopically labeled DEA-d10).

  • pH Adjustment: Add 100 µL of 1M NaOH to adjust the pH to >11.

    • Causality: Amines must be in their free-base (deprotonated) form to act as effective nucleophiles against the chloroformate reagent.

  • Reagent Addition: Add 500 µL of Toluene containing 50 µL of Isobutyl Chloroformate (IBCF).

  • Biphasic Reaction: Vortex vigorously for 10 minutes at room temperature.

    • Causality: The derivatization occurs at the aqueous-organic interface. Vigorous mixing maximizes the surface area, ensuring a quantitative reaction. The resulting non-polar carbamates immediately partition into the toluene layer, protecting them from hydrolysis[6].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic (toluene) layer to a clean GC vial.

  • Quenching: Add 100 µL of alkaline methanol (0.1M KOH in MeOH) to the organic extract and vortex.

    • Causality: This step destroys any unreacted IBCF, preventing it from polymerizing in the hot GC inlet and causing severe baseline noise[6].

  • Analysis: Inject 1 µL into the GC-MS (splitless mode, 280°C inlet).

G A Aqueous Sample B Alkalinization (pH > 11) A->B C IBCF + Toluene (Biphasic Reaction) B->C D Organic Phase (Carbamates) C->D E GC-MS Analysis D->E

Workflow for biphasic chloroformate derivatization of volatile amines.

Protocol 2: Automated HS-SPME On-Fiber Derivatization

Optimized for ultra-trace analysis in environmental water[5][7].

  • Sample Preparation: Place 5.0 mL of the aqueous sample into a 20 mL headspace vial. Add internal standard and 1.5 g of NaCl.

    • Causality: The addition of salt (salting-out effect) decreases the solubility of polar amines in the aqueous phase, thermodynamically driving them into the headspace[5].

  • Alkalinization: Add 200 µL of 5M NaOH immediately before sealing the vial with a PTFE/silicone septum.

  • Fiber Loading: Expose a DVB/CAR/PDMS SPME fiber to the headspace of a separate vial containing 10 µL of pure derivatization reagent (e.g., PFBBr) for 5 minutes at 40°C.

    • Causality: The DVB/CAR/PDMS coating provides a high surface area and mixed-mode retention, ideal for capturing both the reagent and the low-molecular-weight amines[7].

  • Extraction & Reaction: Expose the reagent-loaded fiber to the sample headspace at 60°C for 30 minutes.

    • Causality: As volatile amines partition into the headspace, they react instantly with the PFBBr trapped on the fiber, forming stable, highly volatile derivatives.

  • Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes (splitless mode) to thermally desorb the derivatives onto the column[7].

References

  • Source: nih.
  • Source: acs.
  • Source: organomation.
  • Source: jfda-online.
  • Source: researchgate.
  • Source: acs.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of complex molecules li...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of complex molecules like 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed operational and disposal plan, grounded in established safety protocols for structurally related compounds, to ensure this potent research chemical is managed responsibly from the bench to its final disposition.

Author's Note: Specific disposal regulations for novel or research-specific compounds are often not explicitly published. Therefore, this guidance is synthesized from authoritative safety data and disposal protocols for analogous chemical structures, namely aromatic amines, cyclohexylamines, and organofluorine compounds.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) department, as they will provide protocols that are compliant with local, state, and federal regulations.[1][2][3]

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. Based on its constituent functional groups—a trifluoromethylated aromatic ring and a cyclohexylamine moiety—we can anticipate the following primary risks.

  • Toxicity: Amine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4] The trifluoromethyl group can also contribute to metabolic and systemic toxicity. Therefore, treat this compound as a hazardous substance with potential for acute and chronic health effects.

  • Corrosivity: As an amine, this compound is a base and can be corrosive to skin and eyes.[5] It will react, often exothermically, with acids.[6]

  • Environmental Hazard: Many fluorinated organic compounds are persistent in the environment. Uncontrolled release must be avoided to prevent long-term ecological impact.[7]

  • Reactivity: Cyclohexylamines are incompatible with strong oxidizing agents and acids.[6] Mixing with such materials can lead to violent reactions.

Essential Personal Protective Equipment (PPE)

Given the assessed hazards, the following PPE is mandatory when handling the compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Handling of the solid compound or solutions that could generate aerosols or vapors should be done within a certified chemical fume hood to prevent inhalation.[9]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][8]

Step 1: Segregation at the Point of Generation

Immediately segregate all waste streams containing this compound. This includes neat material, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, weighing papers, gloves, and absorbent pads).

  • Rationale: Preventing unintentional mixing is the most critical step in safe waste management. Mixing amine-containing waste with incompatible waste streams, such as acidic solutions or oxidizers, can cause dangerous chemical reactions.[2][6]

Step 2: Waste Container Selection and Labeling
  • Container: Use a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[10] Ensure the container has a secure, screw-top cap to prevent spills and vapor release.[11]

  • Labeling: The container must be clearly and legibly labeled.[11] Your institution's EHS department will provide specific hazardous waste labels, which typically require:

    • The words "HAZARDOUS WASTE ".[11]

    • The full, unabbreviated chemical name: "2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine " and all other constituents in the waste container, with estimated percentages.[11]

    • A clear indication of the hazards (e.g., Toxic, Corrosive).[12]

    • The date when waste was first added to the container (accumulation start date).[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • Key SAA Requirements:

    • The container must be kept closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]

Step 4: Managing Empty Containers

Empty containers that held 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine are also considered hazardous waste until properly decontaminated.

  • Procedure: The EPA requires containers that held "acutely hazardous" (P-listed) chemicals to be triple-rinsed.[2] While this compound is not likely P-listed, adopting this best practice is prudent.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

    • The resulting rinsate is considered hazardous waste and must be collected in your designated waste container.[12]

    • After triple-rinsing, deface or remove the original label, and dispose of the container as instructed by your EHS office.[13]

Step 5: Final Disposal

Once the waste container is nearly full (e.g., 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[10][11] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this type of compound is high-temperature incineration.[3][14]

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access.[1]

  • For Small Spills: Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.[3][15] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[14]

  • For Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

Quantitative Data and Disposal Parameters Summary

The table below summarizes key information based on data for the parent compound, cyclohexylamine, and general principles for trifluoromethylated compounds.

ParameterGuideline / DataSource Rationale
Primary Hazards Acute Toxicity, Corrosivity, Environmental HazardBased on cyclohexylamine and trifluoromethyl moieties.[5][7][15]
Incompatible Materials Strong Acids, Strong Oxidizing Agents, IsocyanatesStandard for amine compounds.[6]
Recommended PPE Nitrile Gloves, Safety Goggles, Lab Coat, Fume HoodStandard practice for hazardous chemicals.[4][8]
Disposal Method Collection by licensed hazardous waste vendor; IncinerationEPA and university guidelines for chemical waste.[3][8][14]
Anticipated EPA Waste Code D002 (Corrosivity), Potentially F-listed or U-listedAmines are basic (corrosive).[5] Final determination depends on process.
Drain Disposal STRICTLY FORBIDDEN Potential for environmental persistence and toxicity.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the safe disposal of 2-[2-(trifluoromethyl)phenyl]cyclohexan-1-amine.

G start Waste Generated (Pure compound, solutions, contaminated items) segregate Step 1: Segregate Waste (Keep separate from acids & oxidizers) start->segregate spill Spill Occurs start->spill container Step 2: Select & Label Container (HDPE, sealed, fully labeled) segregate->container segregate->spill store Step 3: Store in SAA (Closed container, secondary containment) container->store container->spill store->spill full Container >90% Full? store->full spill_proc Follow Spill Management Protocol (Absorb, collect as hazardous waste) spill->spill_proc spill_proc->container full->store No pickup Step 5: Contact EHS for Pickup full->pickup Yes end Final Disposal via Licensed Vendor (Incineration) pickup->end

Sources

Handling

Personal protective equipment for handling 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Comprehensive Safety and Operational Guide for Handling 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine Executive Summary & Chemical Hazard Profile 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS: 1391241-53-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Executive Summary & Chemical Hazard Profile

2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine (CAS: 1391241-53-4) is a specialized alicyclic primary amine frequently utilized as a building block in central nervous system (CNS) drug development and advanced ligand synthesis. While highly valuable, its specific molecular architecture presents a dual-threat hazard profile that requires stringent operational controls.

As a Senior Application Scientist, it is critical to understand the causality behind the hazards rather than just memorizing safety protocols. The primary amine group ( −NH2​ ) is highly alkaline; upon contact with biological moisture, it causes rapid saponification of skin lipids and protein denaturation (corrosion). Simultaneously, the bulky trifluoromethyl ( −CF3​ ) group drastically increases the molecule's lipophilicity (LogP). This high lipid solubility allows the corrosive amine to rapidly bypass the stratum corneum (the skin's primary barrier), leading to deep tissue necrosis and systemic toxicity [4].

MechanisticHazard Compound 2-[2-(Trifluoromethyl)phenyl] cyclohexan-1-amine Amine Primary Amine (-NH2) High Alkalinity Compound->Amine Structural Component CF3 Trifluoromethyl (-CF3) High Lipophilicity Compound->CF3 Structural Component Corrosion Tissue Saponification & Protein Denaturation Amine->Corrosion pH > 10 Dermal Rapid Stratum Corneum Penetration CF3->Dermal High LogP Toxicity Deep Tissue Necrosis & Systemic Toxicity Corrosion->Toxicity Barrier Breakdown Dermal->Toxicity Systemic Entry

Figure 1: Mechanistic hazard pathway of fluorinated alicyclic amines.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive amines. Standard thin nitrile gloves will experience rapid breakthrough. In accordance with OSHA 29 CFR 1910.132 [2], the following specialized PPE matrix must be strictly adhered to.

Protection ZoneRequired EquipmentScientific Justification
Hands (Inner) 4-mil Nitrile GlovesProvides baseline dexterity and immediate tactile feedback.
Hands (Outer) Butyl Rubber or Silver Shield®Impermeable to highly lipophilic fluorinated organics; prevents rapid dermal breakthrough.
Eyes & Face Chemical Splash Goggles + Face ShieldProtects against micro-droplet aerosolization. Safety glasses are insufficient for corrosive liquids.
Body Tychem® QC Suit or Heavy-Duty Lab CoatPrevents permeation through standard woven cotton lab coats, which can trap basic amines against the skin.
Respiratory Class IIB Fume Hood (or APR with ABEK/P3)Prevents inhalation of volatile free-base amines. Out-of-hood work requires a respirator per OSHA 29 CFR 1910.134 [3].

Operational Workflow & Experimental Protocol

To ensure a self-validating safety system, all handling must occur within a controlled environment where the chemical state of the amine is actively managed.

Step 1: Environmental Preparation

  • Purge the Class IIB Fume Hood for 5 minutes prior to operation. Verify the face velocity is between 80–100 feet per minute (fpm).

  • Assemble a "Quench Kit" inside the hood: A 500 mL beaker containing 5% aqueous citric acid or 1M sodium bisulfate ( NaHSO4​ ).

Step 2: Dispensing and Handling

  • Don all PPE specified in the matrix above.

  • Utilize only polytetrafluoroethylene (PTFE) or borosilicate glass spatulas/syringes. Do not use polycarbonate or polystyrene tools, as the lipophilic nature of the compound will degrade the plastic, leading to sudden structural failure and spills.

  • Keep the primary container tightly capped immediately after dispensing to prevent the release of volatile amine vapors.

Step 3: In-Situ Decontamination (Self-Validating Quench)

  • Submerge all used spatulas, weigh boats, and glassware directly into the 5% citric acid Quench Kit.

  • Causality Check: The weak acid instantly protonates the free-base amine ( −NH2​→−NH3+​ ). This converts the volatile, highly lipophilic, and skin-penetrating liquid into a water-soluble, non-volatile, and non-corrosive ammonium citrate salt. This chemical transformation self-validates the decontamination process [1].

OperationalWorkflow Step1 1. Environmental Prep Verify Hood Velocity (80-100 fpm) Step2 2. PPE Donning Double Gloves, Face Shield, Tychem Suit Step1->Step2 Step3 3. Dispensing Use PTFE/Glass inside Class IIB Hood Step2->Step3 Step4 4. In-Situ Quenching Neutralize with 5% Citric Acid Step3->Step4 Step5 5. Waste Segregation Dispose as Corrosive Organic Waste Step4->Step5

Figure 2: Step-by-step operational workflow and decontamination protocol.

Spill & Disposal Plan

In the event of an uncontrolled release, standard solvent spill protocols must be modified to account for the compound's basicity.

  • Immediate Spill Response: Do not use water to wash the spill initially. Water will spread the lipophilic free-base amine over a larger surface area without neutralizing it.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

  • Neutralization: Carefully pour solid sodium bisulfate or spray 5% acetic acid over the absorbed spill. Wait 10 minutes for the exothermic neutralization reaction to subside.

  • Disposal: Sweep the neutralized, solid salt mixture into a chemically resistant, high-density polyethylene (HDPE) waste container. Label explicitly as "Corrosive/Toxic Organic Waste (Neutralized Amine Salts)." Do not mix this waste stream with strong oxidizers or halogenated solvents, as residual free amines can react exothermically [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory Protection. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Skin Notation (SK) Profiles: Hazard Assessment for Dermal Absorption of Amines. Centers for Disease Control and Prevention.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine
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